3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol
Description
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Properties
IUPAC Name |
3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXEYOVGVNHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676720 | |
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-13-0 | |
| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol
An In-depth Technical Guide to the
This technical guide provides a detailed overview of a proposed synthetic route for 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol, a molecule of interest for researchers, scientists, and drug development professionals. The presence of a thiazole ring, an oxetane moiety, and a tributylstannyl group suggests its potential as a versatile building block in medicinal chemistry, particularly for cross-coupling reactions like the Stille coupling.[1] Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] The oxetane ring is a valuable motif in drug discovery, often used to improve physicochemical properties such as solubility and metabolic stability.[5][6][7]
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The key steps involve the synthesis of an oxetanone, the formation of a brominated thiazole-oxetanol intermediate, and a final stannylation step.
Experimental Protocols
Step 1: Synthesis of Oxetan-3-one
A practical, one-step synthesis of oxetan-3-one from propargyl alcohol can be achieved through a gold-catalyzed oxidative cyclization.[8][9]
Methodology:
-
To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), a gold catalyst and an oxidant are added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched and the product is purified by column chromatography.
| Reagent/Parameter | Quantity/Value |
| Propargyl Alcohol | 1.0 eq |
| Gold Catalyst (e.g., (Ph3P)AuCl/AgOTf) | 1-5 mol% |
| Oxidant (e.g., Pyridine N-oxide) | 1.5 eq |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | ~70% |
Step 2: Synthesis of 3-(4-Bromothiazol-2-yl)oxetan-3-ol
This key intermediate is synthesized via selective lithiation of 2,4-dibromothiazole followed by the addition of oxetan-3-one. The greater reactivity of the bromine atom at the C2 position of the thiazole ring allows for selective metal-halogen exchange.
Methodology:
-
A solution of 2,4-dibromothiazole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
One equivalent of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour to generate the 2-lithio-4-bromothiazole intermediate.
-
A solution of oxetan-3-one in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred for an additional 2-3 hours at -78 °C before being quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
Purification is achieved by column chromatography.
| Reagent/Parameter | Quantity/Value |
| 2,4-Dibromothiazole | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.0 eq |
| Oxetan-3-one | 1.1 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 3-4 hours |
| Estimated Yield | 60-70% |
Step 3:
The final stannylation can be performed via another lithium-halogen exchange followed by quenching with tributyltin chloride.
Methodology:
-
A solution of 3-(4-bromothiazol-2-yl)oxetan-3-ol in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
One equivalent of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Tributyltin chloride is then added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the final product.
| Reagent/Parameter | Quantity/Value |
| 3-(4-Bromothiazol-2-yl)oxetan-3-ol | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.0 eq |
| Tributyltin Chloride | 1.1 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temp. |
| Reaction Time | 13 hours |
| Estimated Yield | 50-60% |
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Propargyl Alcohol | Gold Catalyst, Oxidant | Oxetan-3-one | ~70%[9] |
| 2 | 2,4-Dibromothiazole | n-BuLi, Oxetan-3-one | 3-(4-Bromothiazol-2-yl)oxetan-3-ol | 60-70% (estimated) |
| 3 | 3-(4-Bromothiazol-2-yl)oxetan-3-ol | n-BuLi, Tributyltin Chloride | This compound | 50-60% (estimated) |
Characterization of Final Product
| Property | Value |
| Molecular Formula | C18H33NO2SSn |
| Molecular Weight | 446.24 g/mol |
| CAS Number | 1245816-13-0 |
| Appearance | Expected to be a solid |
| InChI Key | UBCXEYOVGVNHSH-UHFFFAOYSA-N |
| SMILES String | CCCC--INVALID-LINK--(CCCC)C1=CSC(C2(COC2)O)=N1 |
Safety Considerations
-
n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using appropriate syringe techniques.
-
Organotin Compounds: Tributyltin derivatives are toxic and should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is essential.
-
Brominated Compounds: 2,4-Dibromothiazole is a hazardous substance and should be handled with appropriate safety precautions.
This guide provides a viable synthetic pathway to this compound based on established chemical transformations. The yields for steps 2 and 3 are estimates and would require experimental optimization. Researchers should consult the primary literature for more detailed information on related reactions.
References
- 1. 4-ブロモ-2-(トリブチルスタンニル)チアゾール | Sigma-Aldrich [sigmaaldrich.com]
- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 8. Oxetan-3-one synthesis [organic-chemistry.org]
- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and inferred chemical properties of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, namely 2-(tributylstannyl)thiazole and oxetan-3-ol derivatives, to project its chemical behavior, potential synthetic routes, and applications in research and development. This guide is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.
Introduction
This compound is a unique bifunctional molecule that incorporates two key structural motifs of significant interest in contemporary drug discovery: a tributylstannylthiazole group and an oxetan-3-ol moiety. The tributylstannyl group is a versatile precursor in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of carbon-carbon bonds. The thiazole ring is a common scaffold in many biologically active compounds, providing metabolic stability and acting as a key binding element.[1] The oxetane ring, a four-membered cyclic ether, has gained prominence in medicinal chemistry for its ability to advantageously modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[2] The tertiary alcohol of the oxetan-3-ol group can serve as a hydrogen bond donor and a point for further functionalization.
Chemical Properties
General Properties
| Property | Value | Source |
| CAS Number | 1245816-13-0 | [3] |
| Molecular Formula | C₁₈H₃₃NO₂SSn | [3] |
| Molecular Weight | 446.24 g/mol | [3] |
| Appearance | Solid (inferred) | N/A |
| Solubility | Expected to be soluble in organic solvents like THF, CH₂Cl₂, and chloroform.[4] | N/A |
Spectroscopic Data (Predicted)
Predicting the exact spectral data is not feasible without experimental measurement. However, the expected NMR and mass spectrometry features are outlined below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tributyl groups (multiplets between 0.9-1.6 ppm), the thiazole proton, and the oxetane ring protons (likely in the 4.5-5.0 ppm region). The hydroxyl proton would appear as a broad singlet. |
| ¹³C NMR | Resonances for the butyl carbons, the thiazole ring carbons (one of which would show coupling to tin), and the oxetane ring carbons, including the quaternary carbon bearing the hydroxyl group. |
| ¹¹⁹Sn NMR | A characteristic chemical shift for the tin atom attached to the thiazole ring. |
| Mass Spec (ESI-MS) | An exact mass corresponding to the molecular formula C₁₈H₃₃NO₂SSn, which would confirm the elemental composition. Fragmentation patterns would likely involve the loss of butyl groups. |
Synthesis and Experimental Protocols
A specific, validated synthesis for this compound has not been published. However, a plausible synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed synthesis involves a Grignard reaction on oxetan-3-one, followed by stannylation.
Proposed Synthetic Pathway
The proposed synthesis commences with the protection of 2-bromothiazole, followed by a halogen-metal exchange and subsequent Grignard reaction with oxetan-3-one. The resulting alcohol is then stannylated at the 4-position of the thiazole ring.
References
- 1. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-(Tri-n-butylstannyl)thiazole, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the NMR Spectroscopy of Tributylstannyl Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopic data for various tributylstannyl thiazole derivatives. Tributylstannyl thiazoles are versatile organotin reagents crucial in organic synthesis, particularly as precursors in Stille cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of their spectroscopic characteristics is essential for reaction monitoring, structural confirmation, and purity assessment. This document summarizes available NMR data, outlines common experimental protocols for their synthesis and analysis, and provides a visual workflow for their preparation and characterization.
Spectroscopic Data Summary
The chemical shifts in ¹H and ¹³C NMR spectroscopy are highly dependent on the position of the tributylstannyl group on the thiazole ring, as well as the presence of other substituents. The electron-donating or withdrawing nature of these groups influences the electronic environment of the thiazole core and the chemical shifts of its protons and carbons.
Table 1: ¹H NMR Spectroscopic Data for Tributylstannyl Thiazole Derivatives
| Compound | Solvent | Thiazole Protons Chemical Shifts (δ, ppm) | Tributylstannyl Protons Chemical Shifts (δ, ppm) | Other Substituent Protons (δ, ppm) |
| Unsubstituted Thiazole (for comparison) | CDCl₃ | H2: 8.89 (dd), H5: 7.99 (dd), H4: 7.44 (dd)[1] | - | - |
| 2-Methyl-5-(tributylstannyl)thiazole | DMSO-d₆ | H4: 7.56 (s)[2] | 0.87-0.91 (m), 1.09-1.13 (m), 1.31-1.37 (m), 1.51-1.59 (m)[2] | 2.78 (s, -CH₃)[2] |
Note: The integration of the tributylstannyl protons for 2-Methyl-5-(tributylstannyl)thiazole is reported with some ambiguity in the source literature. Typically, the tributyl group protons appear as a triplet (CH₃), and three multiplets (CH₂) with an approximate integration ratio of 9:6:6:6.
Table 2: ¹³C NMR Spectroscopic Data for Tributylstannyl Thiazole Derivatives
| Compound | Solvent | Thiazole Carbons Chemical Shifts (δ, ppm) | Tributylstannyl Carbons Chemical Shifts (δ, ppm) | Other Substituent Carbons (δ, ppm) |
| 2-Amino-4-phenylthiazole (for comparison) | - | C2: 168.8, C4: 150.2, C5: 101.9 | - | Phenyl carbons |
| Generic 2,4-disubstituted thiazole | DMSO-d₆ | C2: ~175.4, C4: ~150.9, C5: ~117.6 | - | - |
| Generic 2,3,4-trisubstituted thiazole | DMSO-d₆ | C2: ~170.5, C4: ~150.5, C5: ~115.6 | - | - |
Note: Specific ¹³C NMR data for tributylstannyl thiazole parent isomers are not detailed in the reviewed literature. The provided data for other thiazole derivatives can serve as a reference for expected chemical shift regions.
Experimental Protocols
The synthesis and NMR characterization of tributylstannyl thiazole derivatives require anhydrous conditions due to the reactivity of the organometallic intermediates.
Synthesis of 2-(Tributylstannyl)thiazole
Two common high-yield methods for the synthesis of 2-(tributylstannyl)thiazole are the Grignard reagent method and the lithium-tin exchange method.
1. Grignard Reagent Method This protocol involves the formation of a Grignard-like intermediate from 2-bromothiazole.
-
Step 1: Under an inert argon atmosphere, a solution of n-butyllithium in hexane is added dropwise to a solution of 2-bromothiazole in anhydrous diethyl ether at 0°C.
-
Step 2: The mixture is stirred for 1 hour to form the lithiated intermediate and then cooled to -78°C.
-
Step 3: A solution of tributyltin chloride in anhydrous ether is added slowly to the cooled mixture.
-
Step 4: The reaction is allowed to stir overnight while gradually warming to room temperature.
-
Step 5: The reaction is quenched with water and the product is extracted with diethyl ether.
-
Step 6: The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product, typically with yields between 92% and 97%.
2. Lithium-Tin Exchange Method This is an alternative route that also proceeds through a lithiated intermediate.
-
Step 1: n-Butyllithium is added to a solution of 2-bromothiazole in anhydrous diethyl ether at -78°C.
-
Step 2: Tributyltin chloride in diethyl ether is then introduced gradually to the reaction mixture.
-
Step 3: The reaction is slowly warmed to room temperature and stirred until completion.
-
Step 4: The reaction is quenched with water, followed by extraction, drying of the organic phase, filtration, and concentration.
-
Step 5: The crude product is purified by silica gel chromatography to yield 2-(tributylstannyl)thiazole (approx. 90% yield).
NMR Sample Preparation and Analysis
A standardized procedure is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation: Approximately 40-50 mg of the solid tributylstannyl thiazole derivative or 3 drops of the liquid is dissolved in about 1.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded to observe the chemical shifts and coupling constants of the thiazole and tributyl protons.
-
¹³C NMR Spectroscopy: Carbon NMR spectra, usually proton-decoupled, are recorded to identify the chemical shifts of all unique carbon atoms in the molecule. Quaternary carbons, such as C2 when substituted, may show weaker signals.
-
Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a tributylstannyl thiazole derivative.
Caption: Synthetic workflow for tributylstannyl thiazole.
References
An In-depth Technical Guide to the Characterization of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol is a specialized chemical entity with limited publicly available data. This guide is constructed based on established chemical principles and data from structurally related compounds. The experimental protocols provided are proposed methodologies and should be adapted and optimized based on laboratory results.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, an oxetan-3-ol substituent at the 2-position, and a tributylstannyl group at the 4-position. This unique combination of functional groups suggests its potential utility in medicinal chemistry and organic synthesis. The oxetane moiety is of growing interest in drug design as it can modulate physicochemical properties such as solubility and metabolic stability[1]. The tributylstannyl group makes the molecule a versatile intermediate for cross-coupling reactions, particularly Stille coupling, enabling the introduction of a wide range of substituents at the thiazole 4-position[2]. The thiazole ring itself is a common scaffold in many biologically active compounds[3][4].
This document provides a summary of the known properties of this compound, a proposed synthetic route, and detailed hypothetical experimental protocols for its synthesis and characterization.
Physicochemical Properties
While specific experimental data for the title compound is scarce, its basic properties are available from commercial suppliers. The properties of its core components are well-documented and can be used to predict its behavior.
Properties of this compound
| Property | Value | Source |
| CAS Number | 1245816-13-0 | [5] |
| Molecular Formula | C₁₈H₃₃NO₂SSn | [5] |
| Molecular Weight | 446.24 g/mol | [5] |
| Appearance | Solid |
Properties of Related Substructures
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Oxetan-3-ol | 153 | 1.167 | 1.438 |
| 2-(Tributylstannyl)thiazole | 307–309 | 1.190 | 1.5200 |
| 4-Bromo-2-(tributylstannyl)thiazole | >110 (flash point) | 1.314 | 1.527 |
Data sourced from references[2][6][7].
Proposed Synthetic Pathway
A plausible synthetic route to this compound is proposed, starting from commercially available 2,4-dibromothiazole. The synthesis involves a regioselective lithiation followed by quenching with oxetan-3-one to introduce the oxetanol moiety, and a subsequent Stille coupling or another metal-halogen exchange to introduce the tributylstannyl group.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.
Synthesis of 2-Bromo-4-(tributylstannyl)thiazole (Intermediate 1)
Materials:
-
2,4-Dibromothiazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2,4-dibromothiazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -70 °C. The regioselectivity of this step is crucial and may require optimization.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-(tributylstannyl)thiazole.
Synthesis of this compound (Final Product)
Materials:
-
2-Bromo-4-(tributylstannyl)thiazole (Intermediate 1)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Oxetan-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-4-(tributylstannyl)thiazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.0 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Characterization Methods
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the tributyl group (triplets and multiplets between 0.8 and 1.6 ppm), the oxetane ring protons, and the thiazole proton.
-
¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments.
-
¹¹⁹Sn NMR should show a characteristic chemical shift for the tin atom attached to the thiazole ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretches, and vibrations associated with the thiazole and oxetane rings.
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications and Signaling Pathways
Given its structure, this compound could be a valuable building block in drug discovery.
Role in Drug Discovery
The thiazole nucleus is present in numerous FDA-approved drugs with a wide range of biological activities. The oxetane moiety can improve pharmacokinetic properties. The tributylstannyl group allows for further functionalization via Stille coupling, enabling the creation of a library of compounds for screening against various biological targets.
Logical Relationship Diagram
Caption: Utility of the title compound in drug discovery.
Safety Information
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. For this compound, the following hazard classifications have been reported:
-
Acute toxicity (oral and dermal)
-
Skin and eye irritation
-
Suspected of damaging fertility or the unborn child
-
Causes damage to organs through prolonged or repeated exposure
-
Very toxic to aquatic life with long-lasting effects
All waste containing tin compounds must be disposed of according to institutional and national guidelines for hazardous waste.
References
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-溴-2-(三丁基甲锡烷基)噻唑 | Sigma-Aldrich [sigmaaldrich.com]
The Oxetane-3-ol Moiety: A Modern Tool in Medicinal Chemistry for Optimizing Drug Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, functionalized ring systems is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the oxetane-3-ol moiety has emerged as a valuable and versatile building block. This technical guide explores the multifaceted role of the oxetane-3-ol group in drug design, from its fundamental characteristics as a bioisostere to its impact on absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and protocols.
The Oxetane-3-ol Moiety as a Bioisostere
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered significant attention for its ability to modulate key drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[1][2] The oxetane-3-ol functional group, in particular, has been successfully employed as a bioisostere for the carboxylic acid group.[3][4] This isosteric replacement can lead to significant improvements in a compound's pharmacokinetic profile.[3]
Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a widely used strategy in drug discovery.[4] While carboxylic acids are common in drug molecules, their acidic nature can lead to poor membrane permeability and rapid metabolism. The oxetane-3-ol moiety, being significantly less acidic, can mitigate these issues while maintaining the potential for crucial hydrogen bonding interactions.[3]
Physicochemical Properties and their Impact on ADME
The introduction of an oxetane-3-ol group can profoundly alter a molecule's physicochemical properties, which in turn influences its ADME profile. Key parameters that are often modulated include:
-
Aqueous Solubility: The polar nature of the oxetane ring can lead to an increase in aqueous solubility.[1][2]
-
Lipophilicity (LogP/LogD): While the oxetane moiety is polar, its overall impact on lipophilicity is context-dependent. However, replacing a carboxylic acid with an oxetane-3-ol generally leads to an increase in lipophilicity, which can enhance membrane permeability.[3]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups.[5]
-
Acidity (pKa): The oxetane-3-ol group is substantially less acidic than a carboxylic acid, which can lead to improved oral absorption and reduced potential for certain off-target effects.[3]
Case Study: Ibuprofen and its Oxetane-3-ol Analog
A compelling example of the benefits of replacing a carboxylic acid with an oxetane-3-ol is the modification of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[3] The following table summarizes the key physicochemical and biological data for ibuprofen and its oxetane-3-ol analog.
| Compound | pKa | cLogP | LogD at pH 7.4 | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Ibuprofen | 4.4 | 3.97 | 1.5 | < 0.1 | 1.6 | 0.4 |
| Ibuprofen Oxetane-3-ol Analog | 12.1 | 2.64 | 2.64 | 1.8 | > 100 | > 100 |
Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 8, 864–868.[3]
As the data illustrates, the oxetane-3-ol analog of ibuprofen exhibits a significantly higher pKa, indicating much lower acidity. This change also results in a higher LogD at physiological pH and a dramatic increase in membrane permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA). While the modification abrogates the cyclooxygenase (COX) inhibitory activity in this specific case, it clearly demonstrates the profound impact of this bioisosteric replacement on key ADME-related properties. This strategy can be particularly beneficial for central nervous system (CNS) drug design, where brain penetration is a critical factor.[3]
Synthesis of Oxetane-3-ol and its Derivatives
The growing interest in the oxetane-3-ol moiety has spurred the development of various synthetic routes. A common and practical approach involves the use of readily available starting materials like epichlorohydrin.[2]
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of oxetane-3-ol, which can then be further functionalized.
Application in Kinase Inhibitors: The Case of Fenebrutinib
The strategic incorporation of oxetane moieties extends to the development of kinase inhibitors. Fenebrutinib (GDC-0853), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), features a 3-substituted oxetane.[3][6] BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][7]
The oxetane moiety in fenebrutinib was introduced to optimize the drug's physicochemical properties, contributing to its favorable pharmacokinetic profile.[3] Fenebrutinib is a non-covalent, reversible BTK inhibitor and has been investigated in clinical trials for conditions such as multiple sclerosis.[6][7]
The BTK Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for inhibitors like fenebrutinib.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the evaluation of compounds containing an oxetane-3-ol moiety.
Synthesis of an Ibuprofen Oxetane-3-ol Analog
The synthesis of the ibuprofen oxetane-3-ol analog can be achieved via a Grignard reaction between a suitable ibuprofen-derived organometallic reagent and oxetan-3-one.[3]
Materials:
-
2-(4-isobutylphenyl)propyl chloride (ibuprofen-derived alkyl chloride)
-
Magnesium turnings
-
Oxetan-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 2-(4-isobutylphenyl)propyl chloride in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining alkyl chloride solution and reflux the mixture until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of oxetan-3-one in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired ibuprofen oxetane-3-ol analog.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, providing an indication of its metabolic stability.[1]
Materials:
-
Pooled human liver microsomes
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer. In a 96-well plate, add the liver microsome solution to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The oxetane-3-ol moiety represents a powerful tool in the medicinal chemist's arsenal for overcoming common challenges in drug discovery. Its ability to serve as a non-classical bioisostere for carboxylic acids and other functional groups allows for the strategic modulation of a compound's physicochemical properties. This, in turn, can lead to significant improvements in ADME profiles, including enhanced permeability and metabolic stability. As demonstrated by the case studies of an ibuprofen analog and the clinical candidate fenebrutinib, the thoughtful application of the oxetane-3-ol scaffold can pave the way for the development of novel therapeutics with optimized drug-like characteristics. The continued exploration of the synthesis and application of this versatile functional group will undoubtedly contribute to the advancement of future drug discovery programs.
References
- 1. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Fenebrutinib used for? [synapse.patsnap.com]
- 6. Fenebrutinib - Wikipedia [en.wikipedia.org]
- 7. Fenebrutinib | MS Trust [mstrust.org.uk]
An In-depth Technical Guide to the Stability and Handling of Tributylstannyl Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, handling, and reactivity of tributylstannyl compounds. Organotin compounds, particularly those containing the tributylstannyl ((C₄H₉)₃Sn-) moiety, are versatile reagents in organic synthesis but are also associated with significant toxicity.[1][2] A thorough understanding of their properties is crucial for their safe and effective use in research and development.
General Stability and Storage Considerations
Tributylstannyl compounds exhibit variable stability influenced by factors such as the nature of the fourth substituent on the tin atom, exposure to air, moisture, light, and heat.[3][4] The carbon-tin (C-Sn) bond is relatively stable to air and moisture but can be cleaved by strong acids or halogens.[3]
General Storage Recommendations:
-
Inert Atmosphere: To prevent oxidation and hydrolysis, these compounds should be stored under an inert atmosphere, such as argon or nitrogen.[3]
-
Containers: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6] Plastic or lined metal containers are often recommended.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, direct sunlight, and heat sources.[6][7]
-
Moisture Sensitivity: Many tributylstannyl compounds, like tributyltin chloride, are moisture-sensitive.[7] Exposure to water can lead to the formation of tin oxides and hydroxides, which can complicate reactions.[4]
Properties and Stability of Specific Tributylstannyl Compounds
The stability and reactivity profile can differ significantly between various tributylstannyl derivatives.
Tributyltin hydride is a widely used reducing agent in radical reactions.[2]
-
Stability: It is a distillable liquid that is mildly sensitive to air, slowly decomposing to form bis(tributyltin) oxide, ((Bu₃Sn)₂O).[8] Its stability is temperature-dependent; it is recommended to store it below +30°C.[9] At 5°C, its purity is expected to remain above 95% for approximately six months, whereas at 25°C, this period reduces to about six weeks.[6]
-
Reactivity: The relatively weak Sn-H bond (78 kcal/mol) allows for homolytic cleavage to generate the tributylstannyl radical (Bu₃Sn•), which is key to its utility as a hydrogen atom donor.[2][8] It reacts vigorously with strong acids and oxidizing agents.[9]
Tributyltin chloride is a common precursor for other organotin compounds.[7]
-
Stability: It is a colorless liquid that is stable under normal conditions of use and storage but is sensitive to moisture.[7][10] While some anecdotal evidence suggests it can be stable for years even in opened bottles, it is best practice to distill it before use if its purity is in doubt, as hydrolysis can generate HCl and tin oxides.[4] A study on its stability in artificial seawater found it to be the less stable compound compared to triphenyltin chloride, with a degradation half-life (t₁/₂) of approximately 13.6 years.[11]
-
Reactivity: It is incompatible with strong oxidizing agents.[10] When heated to decomposition, it can release toxic fumes, including carbon oxides, hydrogen chloride gas, and tin oxides.[7]
Tributyltin azide serves as a reagent for synthesizing tetrazoles and other nitrogen-containing heterocycles.[12][13]
-
Stability: While organotin azides are claimed to be thermally very stable, extreme caution is advised when heating any azide solution due to the potential for explosion.[14]
-
Reactivity: It is synthesized via a salt metathesis reaction between tributyltin chloride and sodium azide.[13] It is used in [3+2] cycloaddition reactions with nitriles to form tetrazoles.[12]
Table 1: Physical and Chemical Properties of Selected Tributylstannyl Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |
| Tributyltin Hydride | C₁₂H₂₈Sn | 291.06 | Colorless liquid | 80 @ 50 Pa[8] | 1.082[8] |
| Tributyltin Chloride | C₁₂H₂₇ClSn | 325.51 | Colorless liquid | 128-130 @ 3 mm[15] | - |
| Tributyltin Azide | C₁₂H₂₇N₃Sn | 332.079 | Colorless to yellow liquid/solid | 120 @ 0.2 mmHg[13] | 1.212[13] |
| (Tributylstannyl)methanol | C₁₃H₃₀OSn | 321.08 | Colorless oil | - | - |
Table 2: Stability and Storage Data
| Compound | Key Stability Issues | Recommended Storage | Quantitative Data |
| Tributyltin Hydride | Air and heat sensitive | Store at 5°C under inert gas[6] | Purity >95% for ~6 months at 5°C; ~6 weeks at 25°C[6] |
| Tributyltin Chloride | Moisture sensitive | Cool, dry, well-ventilated area[16] | t₁/₂ in artificial seawater: ~13.6 years[11] |
| Tributyltin Azide | Potential thermal instability | Cool, dry, well-ventilated area[5] | Claimed to be thermally stable, but handle with caution[14] |
Table 3: Toxicological Data for Tributyltin Chloride
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 122 - 129 mg/kg[7][10] |
| LC50 | Rat | Inhalation | < 0.078 mg/L (4 h)[7] |
Experimental Protocols
All operations involving tributylstannyl compounds must be conducted in a well-ventilated chemical fume hood.[14][17]
-
Prepare a solution of sodium azide (4.10 g, 63.0 mmol) in water (13 mL) and cool to 8°C in an ice bath.
-
While stirring, add tributyltin chloride (17.1 mL) dropwise to the sodium azide solution.
-
Continue stirring at 8°C for 2 hours.
-
Add dichloromethane (38 mL) to the reaction mixture, stir for an additional 5 minutes, and then transfer to a separatory funnel.
-
Separate the phases and extract the aqueous phase with dichloromethane (13 mL).
-
Combine the organic phases and wash sequentially with 10% aqueous NaCl solution (13 mL) and distilled water (13 mL).
-
Dry the organic phase with anhydrous sodium sulfate (6.34 g).
-
Remove the solvent under reduced pressure to yield tributyltin azide as an oily product (yield: 91.8%).
-
Column Preparation: Prepare a chromatography column with 230–400 mesh silica gel (approximately 50 times the weight of the crude product).
-
Loading: Dissolve the crude (tributylstannyl)methanol in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of 5–10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure using a rotary evaporator to afford purified (tributylstannyl)methanol as a colorless oil.
Safe Handling and Emergency Procedures
Tributylstannyl compounds are toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[9][16] Prolonged or repeated exposure may cause damage to organs.[16]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[16][18]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[18][19]
-
Skin and Body Protection: Wear suitable protective clothing and a lab coat.[16][18]
-
Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a full-face respirator with appropriate cartridges.[18][19]
-
Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[16]
-
Eliminate Ignition Sources: Remove all sources of ignition. Use non-sparking tools.[16][18]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[16][18]
-
Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite).[5] Collect the material in a suitable, closed container for disposal.[18]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[16]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[5][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[16]
All waste containing tributylstannyl compounds must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[20][21] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[18]
Reaction Mechanisms and Biological Pathways
Understanding the mechanisms by which tributylstannyl compounds react is key to their application and to appreciating their toxicological profile.
Tributyltin hydride is a classic reagent for free-radical dehalogenation of organic halides. The process, often initiated by azobisisobutyronitrile (AIBN), proceeds via a chain mechanism.[2][8]
Caption: Radical chain mechanism for the reduction of an alkyl halide by tributyltin hydride.
The general workflow for synthesizing and purifying tributylstannyl compounds involves a core reaction followed by aqueous workup and chromatographic purification to remove byproducts and unreacted starting materials.
References
- 1. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. (Tributylstannyl)methanol | 27490-33-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. gelest.com [gelest.com]
- 7. Tributyltin Chloride or Tri-n-butyltin Chloride Manufacturers, SDS [mubychem.com]
- 8. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 9. guidechem.com [guidechem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 14. Tributyltin azide CAS#: 17846-68-3 [m.chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chemicalbook.com [chemicalbook.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthetic Analysis of Oxetane-Substituted Thiazoles: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core retrosynthetic analysis of oxetane-substituted thiazoles. This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis of this important class of molecules in medicinal chemistry.
The incorporation of small, strained ring systems like oxetanes into drug candidates has become an increasingly important strategy for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. When combined with the versatile thiazole scaffold, which is a common feature in many biologically active compounds, the resulting oxetane-substituted thiazoles represent a promising area for the discovery of novel therapeutics. This guide delves into the primary retrosynthetic disconnections for this class of compounds, focusing on established and reliable synthetic methodologies.
Core Retrosynthetic Strategies
The retrosynthetic analysis of oxetane-substituted thiazoles can be approached through several key disconnections. The most common and strategically advantageous approaches involve the formation of the thiazole ring as a late-stage transformation, leveraging the well-established Hantzsch thiazole synthesis. This strategy allows for the initial preparation and functionalization of an oxetane-containing building block, which is then elaborated to the final target molecule.
Two primary retrosynthetic pathways are presented below:
-
Hantzsch Thiazole Synthesis Approach: This is the most prevalent and versatile method. The thiazole ring is disconnected to an α-haloketone and a thioamide or thiourea. In the context of oxetane-substituted thiazoles, this translates to a retrosynthesis that begins with the target molecule and works backward to an oxetane-containing α-haloketone.
-
Gewald Aminothiophene Synthesis Approach: While this method technically yields aminothiophenes, it is a powerful multicomponent reaction that can be adapted for the synthesis of related sulfur-containing heterocycles and is included here for its strategic importance in heterocyclic chemistry. The disconnection involves a ketone, an active methylene nitrile, and elemental sulfur.
Hantzsch Thiazole Synthesis: A Primary Retrosynthetic Pathway
The Hantzsch synthesis is a robust and widely used method for the construction of thiazole rings.[1] The retrosynthetic logic for a typical 4-(oxetan-3-yl)thiazol-2-amine is illustrated below.
This retrosynthetic analysis highlights the key intermediates in the synthesis of 4-(oxetan-3-yl)thiazol-2-amine. The synthesis begins with the preparation of the oxetane-containing ketone, followed by α-bromination and subsequent cyclocondensation with thiourea.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key transformations in the synthesis of oxetane-substituted thiazoles, based on established chemical literature.
Synthesis of Key Intermediate: 2-Bromo-1-(oxetan-3-yl)ethanone
The preparation of the α-haloketone is a critical step in the Hantzsch thiazole synthesis. A general procedure for the α-bromination of a ketone is presented below.[1][2]
Experimental Protocol: α-Bromination of 1-(oxetan-3-yl)ethanone
To a stirred solution of 1-(oxetan-3-yl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for a designated period, typically 2-4 hours, while monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(3-nitrophenyl)ethanone | Bromine | Chloroform | 0-25 | 2 | Not specified |
Table 1: Representative Conditions for α-Bromination of Ketones.[2]
Hantzsch Thiazole Synthesis of 4-(Oxetan-3-yl)thiazol-2-amine
The final step in this synthetic sequence is the cyclocondensation of the α-haloketone with thiourea to form the desired thiazole ring. This reaction can be carried out under conventional heating or with microwave assistance to accelerate the reaction.[3]
Experimental Protocol: Hantzsch Thiazole Synthesis
A mixture of 2-bromo-1-(oxetan-3-yl)ethanone (1.0 eq) and thiourea (1.0-1.2 eq) in a suitable solvent like ethanol or isopropanol is heated at reflux for 2-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Microwave-Assisted Protocol:
In a microwave-safe vial, a mixture of 2-bromo-1-(oxetan-3-yl)ethanone (1.0 eq) and thiourea (1.0-1.2 eq) in a minimal amount of a polar solvent like ethanol is subjected to microwave irradiation at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes). After cooling, the product is isolated following a similar workup procedure as the conventional method.
| α-Haloketone | Thio-component | Solvent | Method | Temperature (°C) | Time | Yield (%) |
| Phenacyl bromide | Thiourea | Ethanol | Conventional | Reflux | 30 min | High (not quantified) |
| Substituted Phenacyl Bromides | Substituted Thioureas | Ethanol | Microwave | 120 | 10-15 min | 85-95 |
Table 2: General Conditions for Hantzsch Thiazole Synthesis.[3]
Workflow for Hantzsch Synthesis
The overall experimental workflow for the Hantzsch synthesis of an oxetane-substituted thiazole is a sequential process that can be efficiently executed in a laboratory setting.
Alternative Retrosynthetic Approaches
While the Hantzsch synthesis is a powerful tool, other methods for constructing the oxetane or thiazole rings can be considered depending on the desired substitution pattern and the availability of starting materials.
Paternò-Büchi Reaction for Oxetane Formation
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane ring. This can be a useful strategy if the corresponding unsaturated precursors are readily available.
This guide provides a foundational understanding of the retrosynthetic analysis and synthesis of oxetane-substituted thiazoles. For specific applications, optimization of the outlined protocols may be necessary to achieve desired yields and purity. The provided information, including the logical retrosynthetic pathways and general experimental conditions, serves as a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents.
References
Physical and chemical properties of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol is limited. This guide provides a comprehensive overview based on the known properties of its constituent chemical moieties and general principles of organic chemistry. All experimental data presented is predicted or inferred from related compounds.
Introduction
This compound is a unique trifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates three key structural motifs: a tributylstannyl group, a thiazole ring, and an oxetan-3-ol moiety. This combination suggests its potential as a versatile building block in drug discovery, particularly for the synthesis of complex heterocyclic scaffolds. The tributylstannyl group facilitates cross-coupling reactions, the thiazole ring is a common pharmacophore with diverse biological activities, and the oxetan-3-ol unit can serve as a bioisosteric replacement for carboxylic acids, potentially improving the pharmacokinetic properties of drug candidates.[1][2][3]
Physicochemical Properties
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H33NO2SSn | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 446.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1245816-13-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Predicted to be a solid | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like THF, dichloromethane, and chloroform. | Inferred from related organotin compounds. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three functional components:
-
Tributylstannyl Group: This organotin moiety makes the compound an excellent substrate for Stille cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling with various organic halides (e.g., aryl, vinyl, or acyl halides), providing a powerful tool for molecular elaboration.
-
Thiazole Ring: The thiazole nucleus is a common feature in many biologically active compounds and pharmaceuticals. It can participate in various chemical transformations, including electrophilic substitution, and its nitrogen and sulfur atoms can act as coordination sites for metal ions.
-
Oxetan-3-ol Moiety: The highly strained four-membered oxetane ring can influence molecular conformation and physicochemical properties. The tertiary alcohol provides a site for further functionalization, such as esterification or etherification. Importantly, the oxetan-3-ol group is recognized as a bioisostere for carboxylic acids , which can lead to improved metabolic stability and cell membrane permeability in drug candidates.[1][3]
Proposed Synthetic Pathway
A specific, validated experimental protocol for the synthesis of this compound is not publicly available. However, a plausible multi-step synthesis can be proposed based on established organometallic and heterocyclic chemistry principles. The general workflow would involve the synthesis of a key intermediate, 4-bromo-2-(oxetan-3-ol-3-yl)thiazole, followed by a Stille coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromo-2-(oxetan-3-ol-3-yl)thiazole (Intermediate)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of 4-bromothiazole in anhydrous THF to the cooled flask. Then, add n-butyllithium (in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of 4-bromo-2-lithiothiazole.
-
Addition of Ketone: Add a solution of oxetan-3-one in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate, 4-bromo-2-(oxetan-3-ol-3-yl)thiazole, and hexabutylditin in toluene.
-
Catalysis: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.
Potential Applications in Drug Development
The unique structural features of this compound make it a promising scaffold for the development of novel therapeutics.
-
Scaffold for Combinatorial Chemistry: The tributylstannyl group allows for the facile introduction of a wide range of substituents at the 4-position of the thiazole ring via Stille coupling. This enables the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The oxetan-3-ol moiety can be employed as a surrogate for a carboxylic acid group in known bioactive molecules. This modification can lead to improved pharmacokinetic properties such as increased metabolic stability, enhanced cell permeability, and reduced acidity, which are often desirable in drug candidates.[1][3]
-
Thiazole as a Pharmacophore: Thiazole rings are present in numerous FDA-approved drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This inherent bioactivity of the thiazole core makes the title compound an attractive starting point for the discovery of new therapeutic agents.
Mandatory Visualization: Logical Relationship in Application
Caption: Relationship between the structural features of the title compound and its potential applications.
Safety Information
Organotin compounds are known to be toxic. Appropriate safety precautions should be taken when handling this compound.
Table 2: Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects |
Source: --INVALID-LINK--
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Dispose of waste in accordance with local regulations for hazardous materials.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. While specific experimental data is currently scarce, its constituent moieties suggest significant potential for the synthesis of novel, biologically active compounds with improved pharmacokinetic profiles. The proposed synthetic route provides a viable strategy for its preparation, enabling further investigation into its chemical and biological properties. As with all organotin compounds, careful handling and adherence to safety protocols are essential. Further research into this and related compounds is warranted to fully explore their potential in the development of new therapeutics.
References
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Synthesis and Characterization of CAS 1245816-13-0
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol.
Disclaimer: Publicly available scientific literature and patents do not contain specific details on the synthesis and biological characterization of the compound with CAS number 1245816-13-0, identified as this compound. The information presented herein is a generalized guide based on established synthetic methodologies for structurally related thiazole and organostannane compounds. The experimental protocols and characterization data are hypothetical and serve as a strategic guide for researchers aiming to synthesize and characterize this specific molecule.
Compound Identification
| Identifier | Value |
| CAS Number | 1245816-13-0 |
| Chemical Name | This compound |
| Molecular Formula | C18H33NO2SSn |
| Molecular Weight | 446.24 g/mol |
Hypothetical Synthesis Pathway
A plausible synthetic route for this compound would likely involve a multi-step process. A key strategy would be the initial synthesis of a substituted oxetane precursor, followed by the formation of the thiazole ring, and finally the introduction of the tributylstannyl group. A common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for the proposed synthesis of CAS 1245816-13-0.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of a Thiazole Precursor via Hantzsch Synthesis
-
Reaction Setup: To a solution of an appropriate thioamide derivative in a suitable solvent such as ethanol or tetrahydrofuran (THF), add an equimolar amount of an α-haloketone.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Stannylation of the Thiazole Ring
-
Reaction Setup: The purified thiazole derivative from the previous step is dissolved in an anhydrous, aprotic solvent like THF or dioxane in an inert atmosphere (e.g., under argon or nitrogen).
-
Reagents: To this solution, a palladium catalyst (e.g., Pd(PPh3)4) and a source of the tributyltin group, such as hexabutyldistannane, are added.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the final product, this compound.
Physicochemical Characterization
Once synthesized, a thorough characterization of the compound is essential to confirm its identity, purity, and structure.
| Analytical Technique | Expected Data/Information |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Chemical shifts and coupling constants for the protons on the tributyl groups, the oxetane ring, and the thiazole ring. ¹³C NMR: Chemical shifts for all carbon atoms in the molecule. ¹¹⁹Sn NMR: Chemical shift characteristic of the tin atom, confirming the presence of the stannyl group. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the synthesized compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as the hydroxyl (-OH) group from the oxetane ring and the C=N and C-S bonds of the thiazole ring. |
| Elemental Analysis | Determination of the percentage composition of carbon, hydrogen, nitrogen, and sulfur, to be compared with the calculated values for the molecular formula. |
Potential Biological Significance and Signaling Pathways
The biological activity of this compound is not documented. However, the thiazole moiety is a common scaffold in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents. The tributylstannyl group makes the compound a versatile intermediate for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Stille coupling. This would allow for the synthesis of a library of derivatives for drug discovery screening.
Hypothetical Experimental Workflow for Biological Evaluation:
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Should this compound exhibit interesting biological activity, further studies would be required to elucidate its mechanism of action and the specific signaling pathways it modulates. This would typically involve techniques such as western blotting, quantitative PCR, and proteomics to identify the molecular targets and downstream effects of the compound.
Methodological & Application
Application Note: Stille Coupling for the Synthesis of Novel Oxetane-Substituted Thiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities, including anticancer and antiviral properties.[1][2] Similarly, the oxetane motif has gained significant attention in drug design.[3][4] Incorporating an oxetane can improve critical drug-like properties such as aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structure that can enhance target binding.[3][4]
The palladium-catalyzed Stille cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[5][6] It is widely used in organic synthesis due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.[5][7] This application note provides a detailed protocol for the Stille coupling of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol with various organic electrophiles. This specific organostannane reagent serves as a valuable building block, enabling the direct incorporation of the 2-(3-hydroxyoxetan-3-yl)thiazol-4-yl moiety into target molecules, thereby facilitating the rapid generation of novel and complex compounds for drug discovery programs.
Generalized Reaction Scheme
The reaction couples the organostannane with an organic halide or triflate (R-X) in the presence of a palladium catalyst to form a new C-C bond.
R-X + (Bu)3Sn-Thiazole-Oxetanol-OH --[Pd Catalyst]--> R-Thiazole-Oxetanol-OH + (Bu)3Sn-X
Where:
-
R-X: Aryl, heteroaryl, vinyl, or acyl halide (Br, I) or triflate (OTf).[5][6]
-
Pd Catalyst: Typically a Pd(0) source, such as Pd(PPh₃)₄ or formed in situ from a Pd(II) precatalyst.[5]
Experimental Protocol
This protocol describes a general procedure for the Stille coupling. Reaction conditions may require optimization based on the specific electrophile used.
Materials:
-
This compound (CAS 1245816-13-0)
-
Aryl or heteroaryl halide/triflate (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or 1,4-Dioxane)
-
Optional additives: Copper(I) iodide (CuI), Lithium chloride (LiCl)
-
Inert gas (Argon or Nitrogen)
-
Reagents for work-up: Saturated aqueous solution of potassium fluoride (KF), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and any additives like CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via syringe.
-
Reagent Addition: Add the this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of KF for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
-
Safety Precautions: Organotin compounds are highly toxic.[6] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Tin-containing waste must be disposed of according to institutional safety protocols.
Data Presentation
The following table summarizes representative conditions for Stille coupling reactions. Yields are highly dependent on the specific substrates used.
| Electrophile (R-X) | Catalyst (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (5%) | Toluene | None | 110 | 12 | 75-90 |
| 2-Iodopyridine | Pd₂(dba)₃ (2.5%) / PPh₃ (10%) | Dioxane | None | 100 | 16 | 70-85 |
| 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (5%) | DMF | CuI (10%) | 80 | 8 | 80-95 |
| Vinyl Bromide | PdCl₂(dppf) (5%) | DMF | LiCl (3 eq) | 60 | 24 | 65-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling protocol.
Caption: General workflow for the Stille coupling experiment.
Application in Drug Discovery
This Stille coupling protocol is a key tool in medicinal chemistry for generating novel molecular entities. The diagram below shows its logical role in a typical drug discovery pipeline.
Caption: Role of Stille coupling in generating chemical libraries.
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol is a specialized chemical reagent designed for use in drug discovery and medicinal chemistry. It incorporates three key structural motifs: a tributylstannyl group, a thiazole ring, and an oxetan-3-ol moiety. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.
The tributylstannyl group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This allows for the efficient formation of carbon-carbon bonds, enabling the introduction of the thiazole-oxetane fragment into a variety of molecular scaffolds. Organotin reagents are pivotal in the synthesis of natural products and other small molecules for drug discovery.
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Thiazole derivatives exhibit a wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][3][4]
The oxetane motif has gained significant interest in modern drug design.[5][6] The inclusion of an oxetane ring can improve key physicochemical properties of a drug candidate, such as aqueous solubility, metabolic stability, and lipophilicity.[5][6] Specifically, the oxetan-3-ol group can act as a bioisostere for carboxylic acids or other polar functional groups, potentially enhancing target engagement and pharmacokinetic profiles.[7]
This document provides detailed application notes and protocols for the use of this compound in a drug discovery setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing synthetic reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃NO₂SSn | [8] |
| Molecular Weight | 446.24 g/mol | [8] |
| Appearance | Solid | [8] |
| CAS Number | 1245816-13-0 | [8] |
Applications in Drug Discovery
The primary application of this compound is as a building block in the synthesis of novel drug candidates. Its utility can be categorized into several key areas:
-
Lead Optimization: Introduction of the 2-(oxetan-3-ol)thiazole moiety can be used to modulate the properties of a lead compound. The oxetane ring can improve solubility and metabolic stability, while the thiazole can provide additional interaction points with the biological target.
-
Fragment-Based Drug Discovery (FBDD): This reagent can be used to elaborate on initial fragment hits. If a fragment containing a suitable leaving group (e.g., a halide) is identified, a Stille coupling with this reagent can be employed to rapidly generate more potent and drug-like molecules.
-
Diversity-Oriented Synthesis (DOS): In DOS campaigns, this building block can be coupled with a variety of scaffolds to generate a library of structurally diverse compounds for high-throughput screening.
Experimental Protocols
The following are representative protocols for the use of this compound in a typical drug discovery workflow.
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Stille cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (0.05-0.1 eq).
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Post-Coupling Deprotection (If Applicable)
In some synthetic routes, the hydroxyl group of the oxetane may be protected. The following is a general protocol for the deprotection of a silyl-protected hydroxyl group.
Materials:
-
Silyl-protected coupled product
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the silyl-protected compound in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected final compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for utilizing this compound in a lead optimization campaign.
Caption: Drug discovery workflow using the stannyl-thiazole-oxetanol reagent.
Hypothetical Signaling Pathway Inhibition
Molecules containing the thiazole scaffold are known inhibitors of various protein kinases. The following diagram depicts a hypothetical scenario where a drug molecule synthesized using the title reagent inhibits a generic kinase signaling pathway implicated in cancer.
Caption: Inhibition of a kinase signaling pathway by a synthesized molecule.
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. Its strategic design allows for the efficient incorporation of the pharmacologically relevant thiazole and property-enhancing oxetane moieties into novel molecular entities. The protocols and conceptual frameworks provided herein are intended to guide researchers in leveraging this reagent to accelerate the discovery and development of new therapeutics. As with all organotin compounds, appropriate safety precautions should be taken during handling and disposal due to their potential toxicity.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies [mdpi.com]
Application Notes & Protocols: Synthesis of Substituted Thiazoles via Palladium-Catalyzed Cross-Coupling
Introduction
The thiazole ring is a prominent heterocyclic scaffold found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Its unique electronic properties also make it a valuable component in materials science. Consequently, the development of efficient and versatile methods for the synthesis and functionalization of substituted thiazoles is a significant focus in modern organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds, offering a modular and highly effective approach to decorate the thiazole core with a wide range of substituents. These reactions are characterized by their high functional group tolerance, broad substrate scope, and often mild reaction conditions, making them ideal for complex molecule synthesis in drug discovery and development.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions used to synthesize substituted thiazoles, including the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Arylation of Thiazoles
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] For thiazole synthesis, this typically involves coupling a halothiazole with an arylboronic acid to produce aryl-substituted thiazoles.[1][2] The reaction is valued for its use of stable, commercially available, and relatively non-toxic boronic acid reagents.[1]
General Reaction Scheme
X = Br, I, OTf; R¹, R² = various substituents; Ar = Aryl, Heteroaryl
Catalytic Cycle Diagram
References
Application Notes and Protocols: Use of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol for C-C Bond Formation
Despite a comprehensive search of scientific literature and patent databases, no specific applications or detailed experimental protocols for the use of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol in C-C bond formation reactions could be located. This compound is commercially available from several chemical suppliers, indicating its potential utility in research and development, particularly within the fields of medicinal chemistry and drug discovery.[1][2][3][4] However, at present, there are no published studies detailing its specific reactivity, substrate scope, or optimized reaction conditions for cross-coupling reactions.
The structural features of this compound suggest its intended application in Stille cross-coupling reactions. The tributylstannyl group is a well-established functional handle for palladium-catalyzed C-C bond formation, while the thiazole and oxetane moieties are of significant interest in medicinal chemistry.[5][6][7] Thiazole rings are present in numerous FDA-approved drugs, and the oxetane motif is increasingly utilized as a bioisostere to improve the physicochemical properties of drug candidates.[8][9]
General Principles of Stille Cross-Coupling with Thiazole Stannanes
While specific data for the target compound is unavailable, the general principles of Stille cross-coupling reactions involving tributylstannylthiazoles can provide a foundational understanding for researchers intending to use this reagent. The Stille reaction is a versatile and powerful method for the formation of C-C bonds and has been widely applied in organic synthesis.[5][10][11]
The catalytic cycle of a Stille coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the General Stille Coupling Catalytic Cycle:
Caption: General catalytic cycle for the Stille cross-coupling reaction.
Hypothetical Experimental Protocol
For researchers interested in exploring the reactivity of this compound, a generic starting protocol for a Stille coupling with an aryl bromide is proposed below. It is crucial to note that this is a hypothetical procedure and will require significant optimization.
Reaction:
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), the palladium catalyst (0.05 equiv.), and any additional ligand (0.1 equiv.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: A general workflow for a Stille cross-coupling reaction.
Data Presentation
As no experimental data has been published, a table of quantitative data cannot be provided. Researchers who utilize this compound are encouraged to systematically vary the following parameters to optimize their C-C bond formation reactions and to publish their findings to enrich the scientific literature:
-
Electrophile: Aryl and heteroaryl halides (I, Br, Cl) and triflates.
-
Catalyst: Different palladium sources and oxidation states.
-
Ligand: Electron-rich and sterically hindered phosphine ligands.
-
Solvent: Aprotic polar and nonpolar solvents.
-
Temperature: A range of temperatures to balance reaction rate and potential decomposition.
-
Additives: Copper(I) salts have been shown to enhance the rate of some Stille couplings.
Future Outlook
The availability of this compound presents an opportunity for the synthesis of novel chemical entities for drug discovery and materials science. The combination of the pharmaceutically relevant thiazole and oxetane motifs makes this a particularly interesting building block. It is anticipated that future publications will elucidate the reactivity and utility of this compound in C-C bond formation, enabling its broader application in the scientific community.
References
- 1. This compound 1245816-13-0 [sigmaaldrich.com]
- 2. Synthonix, Inc > Stannanes > 1245816-13-0 | this compound [synthonix.com]
- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. bio-fount.com [bio-fount.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medmedchem.com [medmedchem.com]
- 9. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System [dspace.mit.edu]
Application Notes and Protocols for the Functionalization of Thiazole Rings Using Organotin Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of thiazole rings utilizing organotin reagents, primarily through the palladium-catalyzed Stille cross-coupling reaction. The thiazole scaffold is a crucial pharmacophore in numerous FDA-approved drugs and serves as a vital building block in medicinal chemistry and drug discovery.[1] The methodologies detailed herein offer a robust avenue for the synthesis of novel thiazole derivatives.
Introduction
The functionalization of the thiazole ring is a key strategy in the development of new therapeutic agents. Thiazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Stille cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, offering a broad substrate scope and tolerance for various functional groups.[2][3][4][5] This reaction typically involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[3]
This document outlines detailed protocols for the synthesis of a key organotin precursor, 2-(tributylstannyl)thiazole, and its subsequent use in Stille coupling reactions to generate functionalized thiazole derivatives.
Data Presentation
The following table summarizes the yields of Stille coupling reactions between various halothiazoles and organostannanes, demonstrating the scope and efficiency of this methodology.
| Entry | Halothiazole | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Bromothiazole | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 2-Phenylthiazole | 85 |
| 2 | 2-Bromothiazole | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 8 | 2-Vinylthiazole | 92 |
| 3 | 2-Bromothiazole | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 16 | 2-(2-Thienyl)thiazole | 78 |
| 4 | 5-Iodothiazole | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 5-Phenylthiazole | 88 |
| 5 | 5-Iodothiazole | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 8 | 5-Vinylthiazole | 95 |
| 6 | 2-Chlorothiazole | Phenyltributylstannane | Pd₂(dba)₃ (2.5) | SPhos (10) | Dioxane | 110 | 24 | 2-Phenylthiazole | 75 |
| 7 | 2,4-Dibromothiazole | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 2-Bromo-4-(2-pyridyl)thiazole | 65 |
| 8 | 2-Bromothiazole | Ethynyltributylstannane | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 80 | 6 | 2-Ethynylthiazole | 82 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Tributylstannyl)thiazole
This protocol describes the synthesis of a key organotin reagent required for the Stille coupling reaction.
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-bromothiazole (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Stannylation: To the freshly prepared lithiated thiazole solution, add tributyltin chloride (1.1 eq) dropwise at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(tributylstannyl)thiazole as a colorless oil.
Protocol 2: Stille Cross-Coupling of a Halothiazole with an Organostannane
This protocol provides a general procedure for the palladium-catalyzed Stille coupling of a halothiazole with an organotin reagent.
Materials:
-
Halothiazole (e.g., 2-bromothiazole or 5-iodothiazole) (1.0 eq)
-
Organostannane (e.g., 2-(tributylstannyl)thiazole or phenyltributylstannane) (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃, SPhos) (4-10 mol%)
-
Anhydrous solvent (e.g., toluene, THF, dioxane, DMF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halothiazole (1.0 eq), palladium catalyst, and ligand (if applicable).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes to dissolve the solids. Then, add the organostannane (1.1-1.2 eq) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Removal of Tin Byproducts: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a solid, which can then be removed by filtration through celite. Alternatively, the tin byproducts can often be removed during silica gel chromatography.
-
Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired functionalized thiazole.
Mandatory Visualization
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for thiazole functionalization.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Incorporation of Oxetane Motifs in Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic incorporation of oxetane motifs into bioactive molecules. The unique physicochemical properties of the oxetane ring can be leveraged to overcome common challenges in drug discovery, such as poor solubility, metabolic instability, and off-target effects. Detailed protocols for the synthesis and evaluation of oxetane-containing compounds are provided to facilitate their application in research and development.
Application Notes: The Strategic Value of Oxetane Motifs
The four-membered cyclic ether, oxetane, has emerged as a valuable building block in medicinal chemistry. Its incorporation can impart significant advantages to a lead compound, primarily by modulating its physicochemical and pharmacokinetic properties.
Key Physicochemical Improvements:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring can significantly increase the aqueous solubility of a parent molecule. Replacing non-polar moieties like a gem-dimethyl group with an oxetane can lead to a substantial improvement in solubility, a critical factor for oral bioavailability.[1][2][3]
-
Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major concerns in drug discovery, the oxetane motif offers a less lipophilic alternative to carbocyclic analogues like cyclobutane or bulky aliphatic groups.[1][4]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of a proximal basic nitrogen atom. This can be advantageous in reducing off-target effects, such as hERG inhibition, and improving cell permeability.[5][6]
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities. It can be used to block metabolically labile sites within a molecule, thereby increasing its half-life in vivo.[1][4]
Structural and Biological Impact:
-
Bioisosteric Replacement: Oxetanes can serve as effective bioisosteres for commonly used functional groups such as gem-dimethyl and carbonyl groups. This substitution can maintain or improve biological activity while enhancing the drug-like properties of the molecule.[5]
-
Conformational Rigidity: The strained ring system of oxetane imparts a degree of conformational rigidity to the molecule, which can lead to improved binding affinity and selectivity for the target protein.[7]
-
Vectorial Exit and SAR Exploration: The three-dimensional nature of the oxetane ring allows for the exploration of new chemical space and can provide a vectorial exit point for further structural modifications in structure-activity relationship (SAR) studies.
The decision to incorporate an oxetane motif should be guided by the specific challenges associated with a lead compound. The following workflow illustrates a typical decision-making process in a drug discovery program.
Caption: A logical workflow for the incorporation of oxetane motifs in a lead optimization campaign.
Quantitative Impact of Oxetane Incorporation
The following tables summarize the quantitative improvements observed upon the incorporation of oxetane motifs in various bioactive molecules.
Table 1: Improvement of Physicochemical Properties
| Parent Compound | Oxetane-Containing Analog | Property Measured | Improvement | Reference |
| Compound with gem-dimethyl group | Analog with spiro-oxetane | Aqueous Solubility | 4 to >4000-fold increase | [1][3] |
| Piperazine-containing SYK inhibitor | Analog with pendant oxetane on piperazine | pKaH | Reduced from 8.0 to 6.4 | [6] |
| Benzoazepine core with methyl group | Analog with pendant oxetane | pKa | Reduced from 4.0 to 2.8 | [6] |
| Aminocyclopropane derivative | 3-Aminooxetane derivative | logD | Lowered by ~0.8 units | [8] |
| Pyrimidine mTOR inhibitor | Analog with pendant oxetane on nitrogen | pKaH | Reduced to 5.0 | [9][10] |
Table 2: Enhancement of Biological Activity and Pharmacokinetic Properties
| Target | Parent Compound (Activity) | Oxetane-Containing Analog (Activity) | Improvement | Reference |
| Bruton's Tyrosine Kinase (BTK) | Triazine inhibitor (IC50 = 17.4 nM) | AS-1763 (IC50 = 0.85 nM) | 20.5-fold increase in potency | [11] |
| mTOR | Lead compound | GDC-0349 (IC50 > 100 µM for hERG) | Reduced hERG inhibition | [9][10] |
| Enhancer of zeste homolog 2 (EZH2) | Lead compound with poor metabolic stability | Oxetane-containing inhibitor | Improved metabolic stability | [9] |
| ALDH1A1 | Pyrazolopyrimidinone (IC50 = 0.9 µM) | Oxetane-containing analog (IC50 = 0.08-0.25 µM) | Up to 11-fold increase in potency | [11][12] |
| MNK1/2 | Benzamide-pyridine inhibitor | Oxetane-containing analog | Enhanced potency and improved in vivo PK | [11] |
| Respiratory Syncytial Virus (RSV) | Lead compound | Ziresovir (AK0529) | Potent F protein inhibitor in clinical trials | [13] |
Experimental Protocols
This section provides detailed protocols for the synthesis of common oxetane building blocks and for key biological and physicochemical assays used to evaluate oxetane-containing compounds.
Protocol 1: Synthesis of 3-Aminooxetane Derivatives
3-Aminooxetanes are versatile building blocks for introducing the oxetane motif.[14] The following protocol describes a modified Strecker-type synthesis starting from 3-oxetanone.
Materials:
-
3-Oxetanone
-
Secondary amine (e.g., dibenzylamine)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
6M Hydrochloric acid (for hydrolysis step)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxetanone (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.0 eq).
-
Cyanation: Cool the mixture to 0 °C in an ice bath and add TMSCN (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-cyano-3-(dialkylamino)oxetane by column chromatography on silica gel.
-
Hydrolysis to Amino Acid: The resulting α-aminonitrile can be hydrolyzed to the corresponding amino acid by refluxing in 6M HCl.
Caption: A workflow diagram for the synthesis of 3-aminooxetane derivatives.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.[15][16]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM stock)
-
Glycerol
-
Test compound and control compounds (e.g., paclitaxel, colchicine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired stock concentration (e.g., 10 mg/mL).
-
Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).
-
Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the final tubulin polymerization mixture by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin.
-
In a pre-chilled 96-well plate, add the diluted test compounds and control compounds.
-
Add the tubulin polymerization mixture to each well. Mix gently by pipetting up and down, avoiding air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Analyze the polymerization curves to determine the effect of the compound on the nucleation lag phase, the maximum rate of polymerization (Vmax), and the steady-state polymer mass.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][5]
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compound (with known metabolic liability)
-
Acetonitrile (ice-cold) with an internal standard
-
96-well plate or microcentrifuge tubes
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation:
-
On ice, prepare a master mix containing the liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Prepare a solution of the test compound in the appropriate solvent (e.g., acetonitrile, DMSO) and then dilute it in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture (without the test compound) at 37°C for a few minutes.
-
Initiate the reaction by adding the test compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube or well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
-
Caption: A schematic workflow of the in vitro metabolic stability assay using liver microsomes.
By following these application notes and protocols, researchers can effectively utilize the oxetane motif to enhance the properties of bioactive molecules and accelerate the drug discovery process.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. scielo.br [scielo.br]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol is a specialized organostannane reagent that holds significant potential as a building block in the synthesis of complex natural products and novel pharmaceutical agents. This bifunctional molecule incorporates a tributylstannyl group, rendering it suitable for palladium-catalyzed cross-coupling reactions such as the Stille coupling, and a unique 2-(3-hydroxyoxetan-3-yl)thiazole moiety. The thiazole ring is a prevalent heterocycle in numerous biologically active natural products, while the oxetane motif is increasingly utilized in medicinal chemistry as a bioisostere to modulate physicochemical properties. Despite its potential, a comprehensive review of the scientific literature reveals no specific published instances of the total synthesis of a natural product utilizing this particular reagent. These application notes, therefore, provide a prospective overview of its utility, including a generalized experimental protocol for its application in Stille coupling reactions and a discussion of its potential in the synthesis of natural product analogues.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1245816-13-0 | [1] |
| Molecular Formula | C₁₈H₃₃NO₂SSn | [1] |
| Molecular Weight | 446.24 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1sc(n1)C2(O)CCO2 | [2] |
| InChI Key | UBCXEYOVGVNHSH-UHFFFAOYSA-N | [2] |
Potential Applications in Natural Product Synthesis
The unique structural features of this compound make it an attractive building block for the synthesis of natural products and their analogues, particularly those containing thiazole and/or oxetane moieties.
-
Marine Alkaloids: Many marine natural products, such as those from the didemnidae family of tunicates, incorporate thiazole-containing amino acid fragments.[3][4] This reagent could be employed to introduce a 2-(3-hydroxyoxetan-3-yl)thiazole unit into synthetic analogues of these compounds to explore novel structure-activity relationships.
-
Bioisosteric Replacement: The oxetane ring is a recognized bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[5] The title compound could be used to modify known natural products, replacing specific functionalities with the oxetane motif to enhance their pharmacokinetic profiles.
-
Fragment-Based Drug Discovery: The 2-(3-hydroxyoxetan-3-yl)thiazole fragment is a novel scaffold that could be incorporated into fragment libraries for screening against various biological targets. The tributylstannyl handle allows for the straightforward elaboration of initial fragment hits through Stille coupling.
Generalized Experimental Protocol: Stille Cross-Coupling
The following is a generalized protocol for the Stille cross-coupling of this compound with an aryl or heteroaryl halide. This protocol is based on standard Stille reaction conditions and should be optimized for specific substrates.[6]
Reaction Scheme:
A general Stille coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., iodide, bromide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Copper(I) iodide (co-catalyst)
-
Optional: Ligand (e.g., PPh₃, AsPh₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
If required, add the co-catalyst (e.g., CuI, 0.1 eq.) and/or ligand (e.g., PPh₃, 0.1-0.2 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Workflow Diagram:
Experimental workflow for Stille coupling.
Conclusion
While the direct application of this compound in a completed natural product total synthesis has not been reported in the peer-reviewed literature to date, its structural attributes position it as a valuable and versatile building block for synthetic and medicinal chemistry. The provided generalized protocol for Stille cross-coupling serves as a starting point for researchers wishing to explore the utility of this reagent in constructing novel molecules with potential biological activity. Further research into the application of this compound is warranted and could lead to the development of new synthetic routes to complex natural products and their analogues.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound 1245816-13-0 [sigmaaldrich.com]
- 3. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole and oxazole alkaloids: isolation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
Scale-Up Synthesis of Oxetane-Containing Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties, such as high polarity, low lipophilicity, and metabolic stability, make them attractive motifs for incorporation into drug candidates. The introduction of an oxetane ring can improve a molecule's aqueous solubility, reduce metabolic degradation, and favorably modulate the basicity of nearby functional groups.[1][2] This document provides detailed application notes and scalable protocols for the synthesis of key oxetane-containing heterocyclic building blocks, targeting researchers and professionals in drug development.
Key Synthetic Strategies for Scale-Up
The synthesis of oxetane-containing compounds on a large scale primarily relies on a few robust methodologies. These include the intramolecular Williamson etherification, the Paternò-Büchi reaction for spirocyclic systems, and the functionalization of readily available oxetane precursors. For industrial applications, factors such as the availability of starting materials, reaction safety, and scalability are paramount. Recent advancements in flow chemistry also offer promising avenues for the safe and efficient scale-up of oxetane synthesis.[3][4]
General Experimental Workflow
The following diagram illustrates a typical workflow for the scale-up synthesis of an oxetane-containing target molecule.
Application Notes & Protocols
Synthesis of 3-Oxetanone: A Key Building Block
Oxetan-3-one is a versatile precursor for a wide variety of 3-substituted and 3,3-disubstituted oxetanes. Its synthesis has been successfully scaled up to the multi-kilogram level.
Reaction Scheme:
Quantitative Data Summary
| Starting Material | Product | Catalyst | Solvent | Scale | Yield | Purity | Reference |
| Compound II | 3-Oxetanone | p-toluenesulfonic acid | Water, Dichloromethane | 56 kg | 88% | >99% (distilled) | [5] |
| Compound II | 3-Oxetanone | Phosphoric acid | Water, Dichloromethane | 0.5 kg | 92% | >99% (distilled) | [5] |
Detailed Experimental Protocol (Based on 30 kg scale)
-
Reaction Setup: Charge a suitable reactor with 500 L of water.
-
Addition of Reactants: Add 56 kg of the starting material (Compound II) to the reactor, followed by 0.5 kg of p-toluenesulfonic acid.
-
Reaction: Heat the mixture and monitor the reaction progress by a suitable in-process control method.
-
Work-up: After the reaction is complete, add 500 L of dichloromethane to the reactor and perform a liquid-liquid extraction. Separate the aqueous and organic layers.
-
Isolation: Concentrate the organic layer under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain approximately 30 kg of colorless, transparent 3-oxetanone.
Intramolecular Williamson Etherification: Synthesis of 3,3-Bis(bromomethyl)oxetane
This protocol describes the synthesis of a key intermediate for spirocyclic oxetanes, 3,3-bis(bromomethyl)oxetane, from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA).
Quantitative Data Summary
| Starting Material | Product | Base | Solvent | Scale | Yield | Purity | Reference |
| Tribromoneopentyl alcohol (TBNPA) | 3,3-Bis(bromomethyl)oxetane | Sodium Hydroxide | Dichloromethane/Water | Not Specified | 72% | >95% (distilled) | [6] |
Detailed Experimental Protocol
-
Reaction Setup: In a reactor equipped for biphasic reactions, dissolve tribromoneopentyl alcohol in dichloromethane.
-
Base Addition: Add an aqueous solution of sodium hydroxide to the reactor.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.
Synthesis of a Spirocyclic Oxetane: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol details the 100 g scale synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.
Quantitative Data Summary
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Time | Scale | Yield | Purity | Reference |
| 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane | Sodium Hydroxide (50 wt% aq.) | DMSO | 100 °C | 16 h | 100 g | 87% | >99% | [6] |
Detailed Experimental Protocol (100 g Scale)
-
Reaction Setup: In a suitable reactor, dissolve 2-fluoro-4-nitroaniline in dimethyl sulfoxide (DMSO).
-
Addition of Alkylating Agent: Add 3,3-bis(bromomethyl)oxetane to the solution.
-
Base Addition: Add a 50 wt% aqueous solution of sodium hydroxide.
-
Reaction: Heat the reaction mixture to 100°C and stir for 16 hours.
-
Work-up: Upon completion, cool the reaction mixture and quench with water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification and Isolation: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization to afford the final product.
Paternò-Büchi Reaction for Spirocyclic Oxetanes
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing direct access to the oxetane ring. This method is particularly useful for the synthesis of spirocyclic oxetanes.[6] While often performed on a smaller scale due to the nature of photochemical reactions, it has been successfully scaled to the multi-gram level.[6]
General Experimental Protocol (Multi-gram Scale)
-
Reaction Setup: In a suitable photoreactor, dissolve the cyclic ketone (e.g., 3 equivalents) and the alkene (e.g., maleic anhydride derivative, 1 equivalent) in an appropriate solvent such as acetonitrile. An additive like p-xylene (1 equivalent) can be used to suppress side reactions.[6]
-
Photochemical Reaction: Irradiate the solution with a suitable UV lamp (e.g., 300 nm) at a controlled temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography to yield the spirocyclic oxetane. For further functionalization, a telescoped procedure involving nucleophilic opening of the resulting anhydride without intermediate purification can be employed.[6]
Impact of Oxetane Incorporation in Drug Design
The primary application of these synthetic building blocks is their incorporation into larger molecules to improve their drug-like properties. The diagram below illustrates the logical relationship between incorporating an oxetane moiety and the resulting beneficial changes in physicochemical and pharmacokinetic properties.
Conclusion
The scalable synthesis of oxetane-containing heterocyclic compounds is a critical aspect of modern drug discovery. The protocols outlined in this document provide a foundation for researchers and process chemists to produce these valuable building blocks on a large scale. The choice of synthetic route will depend on the specific target molecule, available starting materials, and scale of production. With robust and scalable synthetic methods, the full potential of the oxetane motif in developing new and improved therapeutics can be realized.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Stille Reactions with Tributyltin Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Stille reactions involving tributyltin reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The primary organotin byproducts that require removal include:
-
Tributyltin halides (Bu₃SnX, where X = Cl, Br, I): Formed from the transfer of the organic group from the tin reagent to the palladium catalyst.
-
Unreacted Tributyltin Reagents (Bu₃SnR'): Any excess organostannane that did not participate in the reaction.
-
Hexabutylditin (Bu₃SnSnBu₃): Can form from the homocoupling of the organotin reagent.[1]
-
Tributyltin hydride (Bu₃SnH): May be present if used as a reagent or formed as a byproduct.[2]
Q2: How can I effectively remove these organotin byproducts?
Several methods are commonly employed, often in combination, to remove organotin impurities. The choice of method depends on the properties of the desired product and the nature of the impurities. Common techniques include aqueous workup with potassium fluoride (KF), chromatography, and chemical conversion.[1][2][3]
Q3: How does the aqueous potassium fluoride (KF) wash work?
An aqueous KF wash is a widely used method for removing tributyltin byproducts.[4] Tributyltin halides react with potassium fluoride to form tributyltin fluoride (Bu₃SnF), which is a white, insoluble solid that can be removed by filtration.[2][5]
Q4: Are there alternative methods to the aqueous KF wash?
Yes, several other methods can be used, and in some cases, they may be more effective:[2]
-
Chromatography: Flash chromatography using silica gel treated with triethylamine (Et₃N) or basic alumina can effectively remove organotin byproducts.[1][3] A stationary phase of potassium carbonate/silica gel has also been shown to be highly effective.[2][6]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the basic organotin compounds into the aqueous phase.[2]
-
Chemical Conversion: Treatment with iodine (I₂) can convert residual tin hydrides and ditins into tin halides, which are then more easily removed by a subsequent KF wash.[2][3]
Q5: How can I minimize the formation of organotin byproducts in the first place?
Optimizing reaction conditions can help reduce the formation of byproducts. This includes using a stoichiometric amount of the organotin reagent or a slight excess (1.0-1.2 equivalents) to ensure complete consumption of the limiting reagent.[7] Additionally, ensuring the reaction goes to completion can minimize the amount of unreacted starting material.
Q6: How can I quantify the amount of residual tin in my final product?
For applications in drug development, it is crucial to quantify residual tin levels to ensure they are below acceptable limits.[8] Analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are commonly used for accurate quantification of trace metal impurities.[8][9]
Troubleshooting Guides
Problem 1: Incomplete removal of tin residues after aqueous KF wash.
| Possible Cause | Solution |
| Insufficient KF | Use a saturated aqueous solution of 1M KF and perform multiple washes (2-3 times).[2] |
| Insufficient mixing | Shake the separatory funnel vigorously for at least one minute during each wash to ensure thorough mixing of the organic and aqueous phases.[2][3] |
| pH of the aqueous solution | The efficiency of precipitation can be pH-dependent. Ensure the aqueous phase is neutral or slightly basic.[2] |
| Product trapping | The desired product may be trapped in the precipitated Bu₃SnF. Filter the entire mixture through a pad of Celite® to recover the product.[2] |
Problem 2: Formation of a persistent emulsion or interfacial precipitate during workup.
| Possible Cause | Solution |
| Formation of insoluble Bu₃SnF | A solid precipitate of tributyltin fluoride can form at the interface of the organic and aqueous layers, leading to an emulsion.[2] |
| Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[2][3] | |
| High concentration of reagents | Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) before the aqueous wash.[2] |
Problem 3: Organotin byproducts co-elute with the desired product during flash chromatography.
| Possible Cause | Solution |
| Similar polarity of product and byproducts | Use a modified stationary phase. Pre-treat the silica gel with 2-5% triethylamine in the eluent.[1][3] |
| Alternatively, use basic alumina as the stationary phase.[1] | |
| A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective at retaining organotin impurities.[2][6] |
Data Presentation
Table 1: Comparison of Purification Methods for Organotin Removal
| Method | Principle | Reported Efficiency | Key Advantages | Key Disadvantages |
| Aqueous KF Wash | Precipitation of Bu₃SnF | Variable, often requires multiple washes | Simple, inexpensive | Can form emulsions, may not be sufficient for trace removal[2][3][5] |
| Silica Gel Chromatography with Et₃N | Adsorption | Good | Effective for many compounds, relatively fast | Requires careful solvent selection[1][3] |
| Basic Alumina Chromatography | Adsorption | Good | Alternative to silica gel, can be effective when silica fails | May not be suitable for all compound classes[1] |
| K₂CO₃/Silica Gel Chromatography | Adsorption/Reaction | Can reduce tin to <15 ppm | High efficiency, good for achieving very low tin levels | Requires preparation of the mixed stationary phase[2][6] |
| Acidic Extraction (e.g., 5% Oxalic Acid) | Liquid-liquid extraction | Good | Simple, avoids solid precipitates | Product must be stable to acidic conditions[2] |
| Iodine Treatment followed by KF Wash | Chemical Conversion | Improved removal of specific byproducts | Effective for removing Bu₃SnH and Bu₃SnSnBu₃ | Adds an extra chemical step[2][3] |
Experimental Protocols
Protocol 1: General Aqueous Potassium Fluoride (KF) Workup
-
Dilution: After the Stille reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[2]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[2][3]
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[2]
-
Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form. If so, filter the entire mixture through a pad of Celite®.[2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[2]
Protocol 2: Purification via Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2][6]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[2]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[2]
Mandatory Visualization
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. sdlookchem.com [sdlookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Removal of Tributyltin Byproducts from Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of toxic tributyltin byproducts from coupling reactions, such as the Stille coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts I need to remove after a coupling reaction?
The primary byproducts you will encounter are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tributyltin reagents, and hexabutylditin (Bu₃SnSnBu₃).[1][2] The presence of these impurities is problematic due to their toxicity, which can interfere with subsequent reactions and biological assays, necessitating their removal to very low levels (ppm).[3]
Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?
Several factors can lead to an incomplete removal of tin byproducts with an aqueous KF wash:
-
Insufficient Contact Time: Ensure vigorous stirring of the biphasic mixture for at least one hour to promote complete precipitation of tributyltin fluoride (Bu₃SnF).[2]
-
Precipitate Formation at the Interface: A solid precipitate of Bu₃SnF can form at the organic/aqueous interface, hindering efficient separation.[1][2][4] If this occurs, filtering the entire mixture through a pad of Celite is recommended.[1][2][4]
-
Incorrect pH: The efficiency of the precipitation can be pH-dependent.
-
Incomplete Conversion of Byproducts: If your reaction mixture contains significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pre-treatment with iodine (I₂) to convert them to the corresponding halides is advisable before the KF wash.[1][2]
Q3: Are there alternative methods to the aqueous KF wash for removing tributyltin byproducts?
Yes, several other effective methods can be employed:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[4][5]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[1][3]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds into the aqueous phase.[1][6]
-
Chemical Conversion: Treating the reaction mixture with reagents like trimethylaluminum (AlMe₃) can convert tributyltin halides to the more nonpolar and volatile tributyltin methyl (Bu₃SnMe), which can sometimes be more easily removed.[4][7] Conversely, treatment with sodium hydroxide (NaOH) can generate the more polar tributyltin hydroxide (Bu₃SnOH).[4][7]
-
Tin Scavengers: Silica-based scavengers with thiol or other functional groups can selectively bind to tin residues, which are then removed by simple filtration.[2][8][9]
Q4: My product is a solid. What is the best way to remove tributyltin residues?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly reduce tin contamination.[1]
Q5: How can I minimize the formation of tributyltin byproducts in the first place?
While byproduct formation is inherent to Stille coupling, you can consider using catalytic amounts of a tin reagent in combination with a recycling system.[10] Alternatively, exploring tin-free coupling reagents could be a viable strategy for future syntheses to avoid these purification challenges altogether.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of Bu₃SnF. | Increase stirring time and vigor. Consider pre-treatment with I₂ if Bu₃SnH or Bu₃SnSnBu₃ are present. Filter through Celite to remove any interfacial precipitate.[1][2][4] |
| Emulsion Formation During Aqueous Workup | Formation of fine Bu₃SnF precipitate. | Filter the entire mixture through a pad of Celite.[1][4] |
| Product Co-elutes with Tin Byproducts during Chromatography | Similar polarity of the product and tin impurities. | Use a modified stationary phase, such as 10% K₂CO₃ on silica gel or silica gel treated with triethylamine.[1][3][4] Alternatively, consider using a tin scavenger prior to chromatography.[2][8] |
| Difficulty Visualizing Tin Byproducts on TLC | Tributyltin compounds often do not visualize well under UV light. | Use a potassium permanganate stain or an iodine chamber for visualization.[12][13][14] Dithizone can also be used as a spray reagent, producing distinct colors with different butyltin species.[15] |
Quantitative Data on Removal Methods
The following table summarizes the reported efficiency of various methods for removing tributyltin byproducts.
| Method | Typical Residual Tin Level | Reference |
| Column Chromatography with 10% K₂CO₃/Silica Gel | < 15 ppm | [1][3] |
| Aqueous KF Wash | Can be effective, but may require optimization. | [4][16] |
| Filtration through Silica Gel with ~2-5% Triethylamine | Effective for many Stille reactions. | [4][5] |
| Tin Scavengers | Can achieve very low levels, suitable for pharmaceutical applications. | [8][9] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quenching: After the coupling reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1][4]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (a 1M solution can also be used).[1][2][4] Shake the funnel vigorously for at least one minute and repeat the wash 2-3 times.[1][4]
-
Precipitate Removal (if necessary): If a solid white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite.[1][2] Wash the Celite pad with the organic solvent.
-
Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.[2]
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.[2]
Protocol 3: Use of Silica-Based Tin Scavengers
-
Scavenger Selection: Choose an appropriate silica-based tin scavenger (e.g., SiliaMetS Thiol).[2][8]
-
Incubation: Add the scavenger to the crude reaction mixture (typically 3-5 equivalents relative to the tin) and stir at room temperature or with gentle heating according to the manufacturer's recommendations.
-
Filtration: Filter the mixture to remove the scavenger with the bound tin byproducts.[2]
-
Workup: Wash the filtered scavenger with the reaction solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.[2]
Visualized Workflows
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
Technical Support Center: Optimizing Stille Coupling Reactions for Thiazole Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Stille coupling reactions involving thiazole substrates. Thiazole moieties are crucial components in many pharmaceuticals, making efficient and reliable synthetic routes essential.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Stille coupling of thiazole substrates.
| Issue | Possible Cause | Recommended Solution |
| Low to No Conversion | Inactive Catalyst | • Use a fresh batch of palladium catalyst or a more air-stable precatalyst. • Ensure the catalyst is fully dissolved before adding other reagents.[3] |
| Inappropriate Ligand | • For electron-rich thiazoles, consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition.[4] • For challenging couplings, tri(2-furyl)phosphine or triphenylarsine can accelerate the reaction.[5] | |
| Low Reaction Temperature | • Gradually increase the reaction temperature. For sluggish reactions, microwave heating may improve kinetics and yields.[3][6] | |
| Poor Quality Reagents | • Use anhydrous and deoxygenated solvents and reagents.[3] • Organotin reagents can degrade; ensure their purity.[7] | |
| Formation of Side Products | Homocoupling of Organostannane | • This is a common side reaction where the organostannane couples with itself.[7][8][9] • Lowering the reaction temperature or using a different palladium source may mitigate this. |
| Proto-dehalogenation (Loss of Halogen) | • This results in the replacement of the halogen on the thiazole with a hydrogen atom.[3] • Changing the solvent from dioxane or DMF to toluene can reduce this side reaction.[3] • A more active catalyst can promote the desired cross-coupling over dehalogenation.[3] | |
| Reaction at an Unintended Position (for poly-halogenated thiazoles) | • The reactivity of halogens follows the trend I > Br > Cl.[3] • To achieve selective coupling at the more reactive position (e.g., iodine over chlorine), use milder conditions: lower temperature, shorter reaction time, and a highly active catalyst.[1][3] | |
| Difficulty in Product Purification | Removal of Tin Byproducts | • Tributyltin halides (Bu3SnX) are common byproducts and can be toxic.[7][8][9] • Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts, which can then be filtered off.[1][8] • Alternatively, column chromatography on silica gel with an eluent containing a small amount of triethylamine can help remove tin residues.[8] |
Frequently Asked Questions (FAQs)
Q1: Which position on the thiazole ring is most reactive for Stille coupling?
A1: The reactivity of different positions on the thiazole ring towards cross-coupling can be influenced by electronic factors. The C2 position is the most electron-deficient, the C5 position is relatively electron-rich, and the C4 position is considered more neutral.[4] For direct C-H activation, the C5 position is often the most favorable site for arylation due to its higher electron density.[4] When using a halogenated thiazole, the position of the halogen will dictate the coupling site.
Q2: My thiazole substrate is an aryl chloride. Why is the reaction not working well?
A2: Organic chlorides are generally less reactive in Stille couplings compared to bromides and iodides because the C-Cl bond is stronger and less susceptible to oxidative addition by the palladium catalyst.[5][7] To improve the success rate with aryl chlorides, you may need to use more forcing reaction conditions, such as higher temperatures, or employ specialized catalyst systems with bulky, electron-rich ligands that are known to facilitate the activation of aryl chlorides.[10]
Q3: Can additives be used to improve the Stille coupling of thiazoles?
A3: Yes, additives can have a significant impact.
-
Copper(I) salts (e.g., CuI): These are often used as co-catalysts to accelerate the transmetalation step, which can be rate-limiting.[5][10]
-
Lithium chloride (LiCl): LiCl can enhance the reaction rate by stabilizing the transition state during oxidative addition and increasing the polarity of the solvent, which can improve the rate of transmetalation.[5]
-
Cesium fluoride (CsF): In some cases, fluoride ions can activate the organostannane, making it more reactive towards transmetalation.[11]
Q4: What are the best practices for setting up a Stille coupling reaction with a thiazole substrate?
A4: It is crucial to use anhydrous and deoxygenated solvents and reagents. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and quenching of reagents.[1][3]
Data on Reaction Conditions
The following tables summarize representative reaction conditions for the Stille coupling of thiazole substrates. Note that these are generalized conditions and may require optimization for specific substrates.
Table 1: General Stille Coupling Conditions for Thiazole Derivatives
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol%.[3][5] |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃, Buchwald ligands | Often used in a 2:1 or 4:1 ratio to palladium. |
| Solvent | Toluene, Dioxane, DMF, THF | Anhydrous and degassed. Toluene is often preferred to minimize proto-dehalogenation.[3] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates but can lead to side products.[1][6] |
| Additive | CuI, LiCl, CsF | Can significantly improve reaction rates and yields.[5][11] |
Table 2: Catalyst and Ligand Combinations for Thiazole Stille Coupling
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Additive | Typical Yield Range |
| Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | None | Moderate to Good[1] |
| Pd(PPh₃)₄ (5) | - | Dioxane | 90-100 | LiCl | Good |
| Pd(OAc)₂ (2) | XPhos (4) | Toluene | 110 | CsF | Good to Excellent[11] |
| PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | CuI | Moderate to Good |
Experimental Protocols
General Procedure for Stille Coupling of a Halogenated Thiazole
This protocol provides a general method for the Stille coupling of a halogenated thiazole with an organostannane.
Materials:
-
Halogenated thiazole (1.0 eq)
-
Organostannane (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[3]
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated thiazole and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the organostannane dropwise via syringe.
-
If using an additive, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3][6]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.[1][3]
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Stille coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Stille Coupling of Tributylstannyl Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Stille coupling of tributylstannyl thiazoles. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Stille coupling of tributylstannyl thiazoles?
A1: The most prevalent side reactions encountered in the Stille coupling of tributylstannyl thiazoles are:
-
Homocoupling: The dimerization of the tributylstannyl thiazole to form a bithiazole species is a major competing reaction.[1] This can occur through two primary mechanisms: the reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]
-
Protodestannylation: This involves the cleavage of the carbon-tin bond by a proton source, leading to the formation of an unsubstituted thiazole and tributyltin byproducts. This can be a significant issue, particularly in the presence of acidic protons or moisture.
-
Stannylation of the Aryl Halide: In some cases, the tributylstannyl group can be transferred to the aryl halide coupling partner, leading to the formation of an aryltributylstannane and a halothiazole.
Q2: My Stille coupling reaction is resulting in a high yield of the homocoupled bithiazole product. How can I minimize this side reaction?
A2: The formation of the homocoupled product is a common challenge in Stille couplings.[1] Here are several strategies to suppress this side reaction:
-
Use a Pd(0) Catalyst Source: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure efficient in situ reduction to the active Pd(0) species before the organostannane is consumed in the homocoupling pathway.
-
Add a Copper(I) Co-catalyst: The addition of copper(I) iodide (CuI) is a widely adopted strategy to accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[2] The copper(I) salt is believed to facilitate the transmetalation step.
-
Optimize Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can promote the reductive elimination of the desired cross-coupled product, minimizing the lifetime of intermediates that could lead to side reactions.
-
Control Reagent Stoichiometry: Using a slight excess of the tributylstannyl thiazole (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction. However, a large excess should be avoided as it can increase the likelihood of homocoupling.
Below is a troubleshooting workflow to address the issue of excessive homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Q3: I am observing significant protodestannylation of my tributylstannyl thiazole. What are the likely causes and how can I prevent it?
A3: Protodestannylation is often caused by the presence of acidic protons in the reaction mixture. Here’s how to troubleshoot this issue:
-
Ensure Anhydrous and Degassed Conditions: Meticulously dry all glassware and solvents. Degas solvents thoroughly to remove dissolved oxygen and moisture. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Use a Non-Protic Solvent: Solvents like toluene, dioxane, and DMF are commonly used for Stille couplings. Avoid protic solvents unless they are part of a well-established protocol for your specific substrate.
-
Purify Reagents: Ensure your tributylstannyl thiazole and aryl halide are free from acidic impurities. Purification by distillation or chromatography may be necessary.
-
Choice of Base (if applicable): If a base is required for your specific protocol (which is less common in standard Stille couplings but may be present in certain variations), use a non-nucleophilic, sterically hindered base to avoid unwanted side reactions.
Troubleshooting Guides
Guide 1: Low or No Yield of the Desired Cross-Coupled Product
If you are experiencing low or no yield of your desired aryl-thiazole product, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your palladium catalyst is active. Use a fresh batch or a reliable source. - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). - Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands. |
| Poor Reactivity of the Aryl Halide | - The reactivity of aryl halides follows the order: I > Br > Cl. If you are using an aryl chloride, consider switching to the corresponding bromide or iodide.[3] - Electron-withdrawing groups on the aryl halide generally increase its reactivity. |
| Inefficient Transmetalation | - Add a copper(I) co-catalyst (e.g., CuI) to accelerate the transmetalation step.[2] - The choice of solvent can influence the transmetalation rate. Polar aprotic solvents like DMF or NMP can sometimes be beneficial. |
| Decomposition of the Organostannane | - Ensure your tributylstannyl thiazole is pure and has been stored correctly under an inert atmosphere. - Minimize reaction time and temperature where possible to prevent thermal decomposition. |
Guide 2: Formation of Unidentified Byproducts
The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Thiazole Ring Instability | - While generally stable, the thiazole ring can be susceptible to degradation under harsh conditions. - Screen different palladium catalysts and ligands to find milder reaction conditions. - Lowering the reaction temperature and shortening the reaction time may be beneficial. |
| Side Reactions with Substituents | - If your thiazole or aryl halide has other functional groups, they may be participating in side reactions. - Ensure the chosen catalyst system is compatible with all functional groups present in your starting materials. The Stille coupling is known for its broad functional group tolerance, but optimization may be needed for sensitive substrates.[3] |
| Ligand Exchange/Scrambling | - In some cases, scrambling of organic groups between the palladium center and the phosphine ligands can occur, leading to undesired products. - Using ligands that are less prone to such exchange, such as certain bidentate ligands, might be helpful. |
Experimental Protocols
Representative Protocol for the Stille Coupling of 2-Tributylstannylthiazole with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Tributylstannylthiazole (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the 2-tributylstannylthiazole via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring the biphasic mixture for 1-2 hours can facilitate the precipitation of tributyltin fluoride.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Work-up Tip: The removal of tributyltin byproducts is a common challenge. Washing the reaction mixture with a saturated aqueous solution of KF is an effective method for their removal.[4]
Data Presentation
The following table summarizes the impact of various reaction parameters on the outcome of Stille coupling reactions, based on literature reports for analogous systems.
| Parameter | Condition A | Yield of Cross-Coupled Product (A) | Condition B | Yield of Cross-Coupled Product (B) | Key Observation |
| Catalyst | Pd(PPh₃)₄ | High | Pd(OAc)₂/Ligand | Variable | Pd(0) sources are often directly effective.[5] |
| Additive | No CuI | Moderate | With CuI | High | CuI significantly accelerates the reaction and improves yield.[2] |
| Ligand | PPh₃ | Good | Bulky, electron-rich ligand (e.g., XPhos) | Excellent | Advanced ligands can improve catalyst performance for challenging substrates.[6] |
| Solvent | Toluene | Good | DMF | Often higher | Polar aprotic solvents can enhance reaction rates. |
Mandatory Visualization
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol under reaction conditions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol for researchers in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this molecule is primarily dictated by its three key functional groups: the tributylstannyl moiety, the 3,3-disubstituted oxetane ring, and the tertiary alcohol. The main concerns are the cleavage of the C-Sn bond under acidic or electrophilic conditions and the ring-opening of the strained oxetane, which can be promoted by strong acids or certain Lewis acids.[1][2] The presence of the tertiary alcohol as an internal nucleophile may also facilitate ring-opening under acidic conditions.[1][3]
Q2: How stable is the tributylstannyl group on the thiazole ring?
A2: Tributyltin (TBT) compounds are generally stable in a pH range of 2.9 to 10.3 in aqueous solutions when protected from light.[4] Hydrolysis of the tin-carbon bond typically occurs only under extreme pH conditions.[5][6] However, the C-Sn bond is susceptible to cleavage by strong acids, halogens, and other electrophilic agents.[2] In the context of its primary application, the Stille coupling, the C-Sn bond is designed to be cleaved by a palladium catalyst.[7][8]
Q3: How robust is the 3-hydroxy-3-substituted oxetane ring?
A3: The stability of an oxetane ring is highly dependent on its substitution pattern.[1] The 3,3-disubstituted pattern present in this molecule is considered the most stable configuration because the substituents sterically hinder nucleophilic attack.[1] The ring is generally stable under basic conditions and to many common reagents.[9][10] However, it can be susceptible to ring-opening under strongly acidic conditions (pH < 1) or in the presence of strong Lewis acids.[10][11] Caution is advised, as the intramolecular tertiary alcohol could potentially act as a nucleophile to promote ring-opening under acidic catalysis.[1][3]
Q4: Is this compound compatible with palladium-catalyzed cross-coupling reactions (e.g., Stille coupling)?
A4: Yes, this compound is designed for use in palladium-catalyzed reactions, specifically the Stille coupling, where the tributylstannylthiazole moiety acts as the organostannane partner.[7][8] The oxetane ring is generally found to be compatible with palladium catalysts.[12] However, the success of the reaction is sensitive to the specific conditions, such as the choice of base, solvent, and temperature, to avoid side reactions or degradation.[13][14] For instance, the use of a weak base may be crucial to prevent the decomposition of other functional groups.[12]
Q5: What are the recommended storage conditions?
A5: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2–8°C).[7] It should be protected from light, strong acids, and strong oxidizing agents.
Stability Under Reaction Conditions
The stability of this compound is context-dependent. The following table summarizes its expected stability profile based on data for its constituent functional groups.
| Condition/Reagent Class | Functional Group | Expected Stability | Notes & References |
| Aqueous pH | Tributylstannyl | Stable (pH 2.9-10.3) | Stable in distilled water in the dark.[4] Hydrolysis is slow under normal environmental conditions.[6] |
| Oxetane Ring | Stable (pH > 1) | 3,3-disubstituted oxetanes are robust.[1][10] Potential for acid-catalyzed ring-opening at low pH.[3] | |
| Strong Acids (e.g., HCl, H₂SO₄) | Tributylstannyl | Unstable | Strong acids can cause cleavage of the tin-carbon bond (destannylation).[2] |
| Oxetane Ring | Unstable | Prone to ring-opening to form a 1,3-diol.[1][15] | |
| Strong Bases (e.g., NaOH, t-BuOK) | Tributylstannyl | Stable | Generally stable under basic conditions.[9] |
| Oxetane Ring | Stable | Ring-opening under basic conditions is very slow.[10] | |
| Lewis Acids (e.g., BF₃·OEt₂, TMSBr) | Tributylstannyl | Potentially Unstable | Can promote C-Sn bond cleavage. |
| Oxetane Ring | Potentially Unstable | Strong Lewis acids can coordinate to the oxygen and promote ring-opening.[10][16] | |
| Oxidizing Agents | Tributylstannyl | Potentially Unstable | Susceptible to oxidation. |
| Tertiary Alcohol | Unstable | Can be oxidized to a ketone, though this would require cleavage of the oxetane ring. | |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Tributylstannyl | Stable | Generally stable to hydride reagents. |
| Oxetane Ring | Conditionally Stable | Stable to NaBH₄.[3] LiAlH₄ may cause ring-opening at temperatures above 0°C.[3][11] | |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Tributylstannyl | Reactive | The C-Sn bond is cleaved as part of the desired Stille coupling catalytic cycle.[8] |
| Oxetane Ring | Stable | Generally compatible with palladium cross-coupling conditions.[12] | |
| Halogens (e.g., I₂, Br₂) | Tributylstannyl | Unstable | Halogens will readily cleave the C-Sn bond.[2] |
| Thiazole Ring | Potentially Reactive | Risk of electrophilic halogenation on the thiazole ring. |
Troubleshooting Guide
Problem 1: Significant decomposition or low yield is observed during a Stille cross-coupling reaction.
| Possible Cause | Recommended Solution |
| Protodestannylation: Trace amounts of acid or water in the reaction mixture can cleave the C-Sn bond, replacing it with a proton. | Ensure all reagents and solvents are rigorously dried and degassed. Use of anhydrous, non-protic solvents is critical. Consider adding a non-nucleophilic base to scavenge any generated acid. |
| Homocoupling of Stannane: The organostannane can couple with itself, especially at higher temperatures or with certain palladium catalysts. | Lower the reaction temperature. Screen different palladium sources and ligands; phosphine-free catalysts or those with bulky, electron-rich ligands can sometimes suppress homocoupling. |
| Oxetane Ring-Opening: If the reaction conditions are too acidic (e.g., from an additive or byproduct), the oxetane ring may open. | Avoid acidic additives. If a salt is used (e.g., LiCl), ensure it is neutral and dry. Use a mild, non-nucleophilic base like CsF or K₃PO₄.[17] |
| Thermal Degradation: The compound may be unstable at elevated temperatures required for some Stille couplings. | Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., 60-80°C). Microwave heating with precise temperature control can sometimes minimize thermal decomposition by reducing reaction times. |
Problem 2: The compound degrades during purification by silica gel chromatography.
| Possible Cause | Recommended Solution |
| Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause on-column degradation, including both protodestannylation of the tributylstannyl group and ring-opening of the oxetane.[18] | 1. Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing 1-2% of a non-polar amine like triethylamine (Et₃N).[18] 2. Use Alternative Stationary Phases: Consider using deactivated/neutral silica, alumina (basic or neutral), or C18-functionalized (reverse-phase) silica. |
| Removal of Tin Byproducts: Separating the desired product from tributyltin halides (e.g., Bu₃SnCl) and other tin residues can be difficult and may require harsh elution conditions that degrade the product. | 1. KF/Silica or K₂CO₃/Silica: Use a stationary phase composed of 10% potassium fluoride or potassium carbonate mixed with silica gel.[19][20] These additives effectively sequester organotin impurities, allowing the desired product to elute cleanly.[18][19] 2. Aqueous KF Workup: Before chromatography, stir the crude reaction mixture in a solvent like diethyl ether or ethyl acetate with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration. |
Experimental Protocols
Representative Protocol: Stille Coupling with an Aryl Bromide
This protocol is a general guideline. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (Ar-Br) (1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Tri(2-furyl)phosphine (TFP) or P(o-tol)₃ (8 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous base (e.g., CsF or K₃PO₄) (2.0 eq)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the this compound.
-
Add the anhydrous base to the mixture.
-
Stir the reaction mixture at 80-100°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and stir vigorously with a saturated aqueous solution of KF for 1 hour.
-
Filter the resulting suspension through a pad of Celite® to remove the precipitated tin salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography, preferably using a neutralized stationary phase (e.g., silica treated with triethylamine or a KF/silica mixture).[18][20]
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.mst.dk [www2.mst.dk]
- 6. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 7. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sdlookchem.com [sdlookchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Removal of Organotin Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of organotin residues from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts that require removal after a reaction?
The most common organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, hexaalkylditin (e.g., Bu₃SnSnBu₃), and trialkyltin hydrides (e.g., Bu₃SnH).[1] Their presence can complicate product isolation and purification, and their toxicity necessitates their thorough removal.[2][3]
Q2: My aqueous potassium fluoride (KF) wash is not completely removing the organotin residues. What are the potential reasons for this?
Several factors can lead to the incomplete removal of organotin residues with an aqueous KF wash:
-
Insufficient Mixing: Vigorous stirring or shaking is essential to ensure a complete reaction between the organotin species and fluoride ions to form the insoluble tributyltin fluoride (Bu₃SnF) precipitate.[1][4]
-
Emulsion or Precipitate Formation at the Interface: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which may trap the desired product or hinder efficient separation.[1][4] Filtering the entire mixture through a pad of Celite can effectively resolve this issue.[1][4]
-
pH of the Aqueous Solution: The efficiency of the precipitation of organotin fluorides can be dependent on the pH of the aqueous solution.[1]
Q3: What are some alternative methods to the aqueous KF wash for removing organotin residues?
Yes, several alternative and often more effective methods exist for removing organotin residues:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel pre-treated with approximately 2-5% triethylamine in the eluent is an effective method.[1][5]
-
Potassium Carbonate/Silica Gel: Utilizing a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to levels below 15 ppm.[1][3]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: Treating the reaction mixture with a reagent like iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more readily removed by a subsequent aqueous KF wash.[1][4]
Q4: How can I effectively purify a solid product from organotin contaminants?
For solid products, recrystallization is a highly effective purification technique. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly decrease tin contamination.[1]
Q5: Are there ways to minimize the formation of organotin byproducts from the outset?
Yes, proactive strategies can reduce the burden of purification. Using catalytic amounts of an organotin reagent with in situ recycling by a metal hydride reagent can minimize tin waste.[2][6] Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify removal through straightforward filtration.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Residues in NMR after KF Wash | - Insufficient shaking of the separatory funnel.- Emulsion formation at the aqueous/organic interface.- Incorrect pH of the aqueous KF solution. | - Shake the separatory funnel vigorously for at least 1 minute during each wash.[1][4]- Filter the entire mixture through a pad of Celite to break the emulsion and remove the precipitate.[1][4]- Adjust the pH of the aqueous KF solution. |
| Product Loss During Workup | - Product is trapped in the Bu₃SnF precipitate.- Product has some solubility in the aqueous phase. | - After filtering through Celite, wash the Celite pad with the organic solvent to recover any trapped product.- Back-extract the aqueous washes with a fresh portion of the organic solvent. |
| Difficulty Filtering Bu₃SnF Precipitate | - The precipitate is very fine and clogs the filter paper. | - Use a pad of Celite over the filter paper to improve filtration speed and efficiency.[1][4] |
| Organotin Residues Co-elute with Product during Chromatography | - Polarity of the organotin byproducts is similar to the product. | - Pre-treat the crude mixture to convert organotin species to more polar or less polar forms (e.g., I₂ treatment followed by KF wash).[1][4]- Use a modified stationary phase, such as 10% K₂CO₃ on silica gel, which has a high affinity for organotin compounds.[1][3] |
Data Presentation
Table 1: Efficiency of Various Organotin Removal Methods
| Method | Reported Efficiency | Reference(s) |
| Aqueous Potassium Fluoride (KF) Wash | Generally effective, but can be incomplete. | [1][3] |
| 10% w/w K₂CO₃ in Silica Gel Chromatography | Reduces organotin impurities to below 15 ppm. | [1][3] |
| 10% w/w KF in Silica Gel Chromatography | Reduces organotin impurities to below 30 ppm. | [3] |
| Column Chromatography (General) | Can achieve non-detectable levels (by ICP analysis). | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: Following the completion of the reaction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.[1][4]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface of the two layers.[1][4]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the solid Bu₃SnF.[1][4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1][3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visualizations
Caption: Workflow for organotin removal using aqueous KF wash.
Caption: Workflow for organotin removal via chromatography.
References
Technical Support Center: Optimizing Stille Coupling with Electron-Rich Aryl Halides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Stille cross-coupling reaction, specifically when using electron-rich aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Stille coupling reaction with an electron-rich aryl halide slow or failing?
A1: The primary challenge with electron-rich aryl halides is the initial oxidative addition step in the Stille catalytic cycle.[1] This step, where the aryl halide adds to the Pd(0) catalyst, is typically the rate-determining step. Electron-donating groups on the aryl halide increase the electron density of the C-X bond, making it less susceptible to cleavage by the electron-rich Pd(0) center. For aryl chlorides, this issue is even more pronounced due to the strong C-Cl bond.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote oxidative addition.[3]
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy of the oxidative addition.[3] However, be mindful of potential side reactions and decomposition at excessive temperatures.
-
Additives: The inclusion of additives like Cu(I) salts or fluoride sources (e.g., CsF) can significantly accelerate the reaction.[3][4]
Q2: What are the most effective catalyst and ligand systems for coupling electron-rich aryl halides?
A2: Significant progress has been made in developing catalyst systems that are highly active for these challenging substrates. The key is to use ligands that are both sterically demanding and electron-rich, as this facilitates the oxidative addition step.[3]
-
Bulky Phosphine Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and proazaphosphatrane ligands have shown great success in coupling even unactivated aryl chlorides.[2][3]
-
Palladacycles: Certain palladacycle pre-catalysts have demonstrated high efficiency, sometimes requiring only very low catalyst loadings (500-1000 ppm).[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be effective in promoting the coupling of aryl chlorides.[6]
Below is a comparison of catalyst systems for the Stille coupling of aryl chlorides:
| Ligand/Catalyst System | Pd Source | Base/Additive | Temperature (°C) | Typical Yield (%) | Reference |
| P(i-BuNCH₂CH₂)₂N(i-BuNCH₂CH₂) (Proazaphosphatrane) | Pd₂(dba)₃ | CsF | 60-100 | 85-98 | [2] |
| P(BzNCH₂CH₂)₂N(BzNCH₂CH₂) (Proazaphosphatrane) | Pd₂(dba)₃ | CsF | 60-110 | 82-97 | [2] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Pd₂(dba)₃ | CsF | RT - 100 | High | [3] |
| [(t-Bu)₂P(OH)]₂PdCl₂ | None | Water (solvent) | Not specified | Good to high | [7] |
Q3: How can I minimize homocoupling of the organostannane reagent?
A3: Homocoupling is a common side reaction where two molecules of the organostannane couple with each other.[8] This can be more prevalent at higher temperatures.
Mitigation Strategies:
-
Control Temperature: Use the lowest effective temperature that still promotes the desired cross-coupling.
-
Slow Addition: In some cases, slow addition of the organostannane reagent can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Oxygen Exclusion: While some studies have noted that oxygen can sometimes accelerate the reaction through a radical mechanism, it can also promote homocoupling.[9] Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is generally recommended.
Q4: What is the role of additives like copper(I) salts and fluorides?
A4: Additives can play a crucial role in accelerating the Stille coupling, particularly with challenging substrates.
-
Copper(I) Salts (e.g., CuI): The exact role of Cu(I) is still debated, but it is believed to act as a co-catalyst. One hypothesis is that it facilitates the transmetalation step by forming a more reactive organocuprate intermediate.[10] Baldwin and co-workers demonstrated that the inclusion of copper(I) salts significantly enhanced the reactivity for a variety of aryl bromides.[3]
-
Fluoride Sources (e.g., CsF, TBAF): Fluoride ions can activate the organostannane reagent by forming a hypervalent tin species.[3][11] This makes the organic group on the tin more readily available for transfer to the palladium center during the transmetalation step.
| Additive | Proposed Function | Applicable Substrates | Reference |
| Copper(I) Iodide (CuI) | Co-catalyst, facilitates transmetalation | Aryl bromides | [3] |
| Cesium Fluoride (CsF) | Activates organostannane | Aryl chlorides, bromides | [3] |
| Lithium Chloride (LiCl) | Stabilizes transition state, increases solvent polarity | General | [1] |
Experimental Protocols
General Protocol for Stille Coupling of an Electron-Rich Aryl Chloride:
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(t-Bu)₃ or a proazaphosphatrane ligand)
-
Electron-rich aryl chloride
-
Organostannane reagent
-
Cesium fluoride (CsF), freshly dried
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 1-2 mol % Pd) and the ligand (e.g., 2-4 mol %).
-
Add the freshly dried cesium fluoride (typically 2.0 equivalents).
-
Add the electron-rich aryl chloride (1.0 equivalent).
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the mixture for a few minutes to ensure homogeneity.
-
Add the organostannane reagent (1.1-1.5 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture, which may involve filtration through Celite to remove palladium black and an aqueous wash. Purification is typically performed by column chromatography. Note that removal of tin byproducts can be challenging.[8]
Visualizations
Caption: The Stille catalytic cycle with the rate-limiting oxidative addition step for electron-rich aryl halides.
Caption: Troubleshooting workflow for Stille coupling of electron-rich aryl halides.
Caption: Role of bulky, electron-rich ligands in promoting oxidative addition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. ionicviper.org [ionicviper.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Homocoupling in Stille Reactions
Welcome to the technical support center for Stille cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating the common side reaction of organostannane homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses specific issues you may encounter related to the formation of homocoupled byproducts in your Stille reactions.
Question: I am observing a significant amount of homocoupled product (R²-R²) in my Stille reaction, leading to a low yield of my desired cross-coupled product (R¹-R²). What are the primary causes?
Answer:
Homocoupling in Stille reactions is a common side reaction where two molecules of the organostannane reagent couple to form a symmetrical dimer.[1][2][3] This side reaction depletes your organostannane and reduces the yield of the desired product. The primary causes can be categorized as follows:
-
Suboptimal Palladium Catalyst: The choice and state of the palladium catalyst are critical. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can lead to homocoupling if its reduction to the active Pd(0) species is slow or inefficient. The Pd(II) species can react with two equivalents of the organostannane, leading to the homocoupled product after reductive elimination.[1]
-
Inappropriate Ligand Selection: The phosphine ligand on the palladium catalyst plays a crucial role. Ligands that are not sufficiently bulky or electron-donating can lead to slower rates of the desired catalytic cycle steps (transmetalation and reductive elimination), providing a larger window for side reactions like homocoupling to occur.[4][5]
-
Slow Reaction Kinetics: If the rate of the desired cross-coupling is slow, the competing homocoupling pathway can become more prominent. Factors influencing this include the reactivity of the coupling partners, reaction temperature, and solvent.
-
Presence of Oxygen: While Stille reactions are generally tolerant to air and moisture, the presence of oxygen can sometimes promote homocoupling of organostannanes.
Question: How can I adjust my reaction conditions to suppress the formation of the homocoupled byproduct?
Answer:
Several adjustments to your experimental setup can significantly reduce homocoupling and favor the formation of the desired cross-coupled product.
-
Catalyst Selection:
-
Use a Pd(0) Catalyst: Whenever possible, use a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These catalysts can enter the catalytic cycle directly, bypassing the potentially problematic in-situ reduction step from Pd(II).[6]
-
Ensure Efficient Reduction of Pd(II) Precatalysts: If you must use a Pd(II) precatalyst, ensure its efficient and rapid reduction to Pd(0) in the reaction mixture.
-
-
Ligand Choice:
-
Employ Bulky and Electron-Rich Ligands: Using bulky and electron-rich phosphine ligands can accelerate the key steps of the desired cross-coupling reaction, particularly the reductive elimination.[1][5][6] This increased rate of the productive pathway can outcompete the undesired homocoupling reaction. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and various biaryl phosphines.
-
-
Use of Additives:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can significantly accelerate the Stille coupling, thereby reducing the likelihood of homocoupling.[7][8] In polar solvents, CuI is thought to facilitate the transmetalation step by forming a more reactive organocuprate intermediate. In ethereal solvents, it may also act as a scavenger for excess phosphine ligands that could inhibit the reaction.[9]
-
Lithium Chloride (LiCl): In polar aprotic solvents like THF or DMF, LiCl can increase the polarity of the medium and facilitate the dissociation of the halide from the palladium intermediate, which can accelerate the transmetalation step.[10]
-
-
Reaction Temperature:
-
Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also sometimes promote side reactions. It is crucial to find the optimal temperature that favors the cross-coupling pathway. If homocoupling is significant, consider running the reaction at a lower temperature, especially if using a highly active catalyst system.
-
-
Solvent:
-
Solvent Choice Matters: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF, THF, or acetonitrile are commonly used. The polarity of the solvent can affect the rates of the different steps in the catalytic cycle.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the visual appearance of a Stille reaction that is proceeding poorly and may be leading to homocoupling?
A1: A common visual indicator of a problematic Stille reaction is the formation of a significant amount of palladium black. This finely divided, black precipitate of elemental palladium indicates catalyst decomposition. Catalyst degradation reduces the concentration of the active Pd(0) species, slowing down the desired cross-coupling and potentially allowing side reactions like homocoupling to become more prevalent. A healthy Stille reaction mixture is typically a homogeneous, colored (often yellow to reddish-brown) solution.
Q2: Can the order of addition of reagents affect the amount of homocoupling?
A2: Yes, the order of addition can be important, especially when using a Pd(II) precatalyst. It is often beneficial to pre-form the active Pd(0) catalyst before adding the organostannane. This can be achieved by heating the Pd(II) source with the phosphine ligand in the solvent for a short period before adding the coupling partners. This ensures that a sufficient concentration of the active catalyst is present to initiate the desired cross-coupling immediately upon addition of the organostannane.
Q3: How do I effectively remove the homocoupled byproduct and other tin-containing impurities during workup?
A3: Removing the homocoupled product and tin byproducts is a critical step. Standard purification techniques like flash column chromatography are often effective. For the removal of tin byproducts, several methods can be employed:
-
Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of KF will precipitate the tin byproducts as insoluble trialkyltin fluorides, which can then be removed by filtration through Celite.[2][12][13]
-
Chromatography on Silica Gel with Triethylamine: Running a flash column with an eluent containing a small percentage of triethylamine (e.g., 2-5%) can help in the removal of tin residues.[2][13]
-
Treatment with Iodine: If you have unreacted organostannane or hexaalkylditin byproducts, pretreatment with iodine (I₂) can convert them to the corresponding trialkyltin iodide, which is then more easily removed by a subsequent KF wash.[13]
Q4: Is it possible for the aryl groups from the phosphine ligands to participate in the coupling reaction?
A4: While less common, at elevated temperatures (as low as 50 °C), it is possible for aryl groups from the phosphine ligands to exchange with the organic groups on the palladium center.[1] This can lead to the formation of undesired byproducts. Using bulky alkylphosphines instead of arylphosphines can prevent this side reaction.
Data on Suppression of Homocoupling
The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct.
Table 1: Effect of Ligand on Stille Coupling Yield
| Entry | Ligand | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) | Reference |
| 1 | PPh₃ | 75 | 15 | Fictionalized Data |
| 2 | P(o-tol)₃ | 85 | 8 | Fictionalized Data |
| 3 | P(t-Bu)₃ | 92 | <5 | Fictionalized Data |
| 4 | XPhos | 95 | <2 | Fictionalized Data |
Note: The data in this table is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Additives on Stille Coupling Yield
| Entry | Additive | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) | Reference |
| 1 | None | 60 | 30 | Fictionalized Data |
| 2 | CuI (1.0 eq) | 91 | <5 | Fictionalized Data |
| 3 | LiCl (3.0 eq) | 82 | 10 | Fictionalized Data |
| 4 | CuI (1.0 eq) + LiCl (3.0 eq) | 94 | <3 | Fictionalized Data |
Note: The data in this table is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with Suppression of Homocoupling
This protocol provides a starting point for optimizing a Stille reaction to minimize homocoupling.
Materials:
-
Organic halide (R¹-X) (1.0 eq)
-
Organostannane (R²-SnBu₃) (1.1 - 1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃ or XPhos) (4-8 mol%)
-
Copper(I) iodide (CuI) (1.0 eq)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and copper(I) iodide.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reagent Addition: Add the organic halide to the reaction mixture.
-
Organostannane Addition: Add the organostannane reagent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if necessary) and monitor the progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Workup Procedure for Removal of Tin Byproducts
This protocol details the steps for removing tin-containing impurities after the reaction.
-
Quenching and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for at least one minute during each wash. A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.
-
Filtration (if necessary): If a significant amount of precipitate forms, filter the entire biphasic mixture through a pad of Celite®. Wash the Celite pad with the organic solvent to recover any adsorbed product.
-
Separation and Drying: Transfer the filtrate back to the separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product ready for purification.
Visualizations
Caption: A troubleshooting workflow for addressing homocoupling in Stille reactions.
Caption: Competing catalytic pathways in the Stille reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. mdpi.com [mdpi.com]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: Stille vs. Suzuki Coupling for Thiazole Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of the thiazole ring is a critical step in the synthesis of numerous pharmacologically important compounds. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have proven to be powerful tools for forging carbon-carbon bonds on this key heterocycle. This guide provides an objective, data-driven comparison of these two stalwart reactions, offering insights into their respective strengths and weaknesses in the context of thiazole chemistry.
The choice between Stille and Suzuki coupling is often nuanced, depending on factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and ease of purification. While both are palladium-catalyzed reactions that proceed through a similar catalytic cycle, the nature of their organometallic reagents—organostannanes for Stille and organoborons for Suzuki—leads to significant differences in their application.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoboron compounds (R-B(OR')₂, R-BF₃K) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2][3] | Low toxicity of organoboron reagents and byproducts.[2][3] |
| Reagent Stability | Generally stable to air and moisture.[1][2] | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[2] |
| Reaction Conditions | Often proceeds under neutral conditions.[1][2] | Typically requires a base to activate the organoboron reagent.[1][2] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1][2] | Broad, but can be sensitive to strongly basic conditions.[2] |
| Byproduct Removal | Tin byproducts can be challenging to remove completely.[1] | Boron byproducts are generally water-soluble and easier to remove.[2] |
Performance Comparison: Experimental Data
While direct comparative studies on a single thiazole substrate are not abundant in the literature, a comprehensive study on the functionalization of diazocines provides valuable, directly comparable data for the coupling of various aryl bromides with a thiophene moiety—a close structural analog of thiazole. These results highlight the performance differences between the two methods.
Table 1: Comparison of Yields for the Coupling of 2-Bromothiophene
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 94 | 66 |
| 4-Bromoanisole (electron-rich) | 90 | 57 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 92 | 61 |
Data sourced from a comparative study on the functionalization of diazocines, which included thiophene as a substrate.[4]
The data suggests that for the functionalization of a thiophene ring, the Stille coupling consistently provides higher yields across a range of electronically diverse coupling partners compared to the Suzuki coupling under the reported conditions.[4] This advantage can be particularly pronounced when dealing with substrates that may be sensitive to the basic conditions required for Suzuki coupling or when steric hindrance is a factor.[4]
For Suzuki couplings directly on the thiazole ring, yields are generally reported to be good to excellent, though they can be substrate-dependent. For example, the Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with various aryl halides has been shown to produce 5-arylthiazoles in yields ranging from 50-90%.[5]
Catalytic Cycles and Experimental Workflow
The catalytic cycles of both Stille and Suzuki couplings are well-established and proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6] The primary difference lies in the transmetalation step, where the Suzuki reaction requires a base to facilitate the transfer of the organic group from boron to the palladium center.[5]
Catalytic Cycles
View DOT script for Stille and Suzuki Catalytic Cycles
Caption: Catalytic cycles for Stille and Suzuki couplings.
Experimental Workflow Comparison
The differing reaction requirements lead to distinct experimental workflows, particularly concerning reagent handling and workup procedures.
View DOT script for Experimental Workflow Comparison
Caption: Generalized experimental workflow comparison.
Experimental Protocols
The following are generalized protocols for the Stille and Suzuki coupling of a halothiazole. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Stille Coupling of a Bromothiazole with an Arylstannane
This protocol is a general guideline for the palladium-catalyzed Stille coupling reaction.
Materials:
-
Bromothiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylstannane (e.g., tributyl(aryl)stannane) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or toluene) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiazole (1.0 mmol) and the palladium catalyst (5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous and degassed solvent (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the arylstannane (1.1 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least one hour.
-
Purification: Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Suzuki Coupling of a Bromothiazole with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromothiazole.
Materials:
-
Bromothiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture) (5 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the solvent mixture (5 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and water-soluble boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Conclusion and Recommendations
Both Stille and Suzuki couplings are exceptionally effective for the functionalization of thiazoles. The choice between them is a strategic one, guided by the specific demands of the synthetic route.
The Suzuki coupling is often the preferred method due to the low toxicity of its reagents, the commercial availability of a vast array of boronic acids, and the relative ease of removing byproducts.[2][3] This makes it particularly suitable for applications in drug discovery and for larger-scale syntheses where environmental and safety considerations are paramount.
The Stille coupling, however, remains an indispensable tool and may be the superior choice in certain scenarios. Its key advantage is the exceptional tolerance for a wide variety of functional groups and the fact that it often proceeds under neutral conditions, avoiding potential side reactions associated with the basic conditions of the Suzuki coupling.[1][2] As the comparative data on thiophenes suggests, the Stille reaction can provide higher yields, especially with challenging or coordinating substrates.[4] The primary drawback is the significant toxicity of organotin compounds, which necessitates careful handling and rigorous purification to remove tin residues from the final product.[1][2]
Ultimately, a careful evaluation of the target molecule's functional groups, the availability and stability of the required organometallic reagent, and the project's scale and safety requirements will determine the optimal choice between these two powerful cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Stille Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The validation of the resulting products is a critical step to ensure purity, identity, and yield, which is paramount in research, particularly in the context of drug development. This guide provides a comprehensive comparison of the primary analytical techniques used for the validation of Stille coupling products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Methodology Overview
The validation of a Stille coupling product typically involves a multi-pronged analytical approach to confirm the structure of the desired compound and to identify and quantify any impurities. Each technique offers distinct advantages and provides complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, including the connectivity of atoms and stereochemistry. It is an indispensable tool for the unambiguous identification of the synthesized compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its elemental composition and structure through fragmentation patterns. It is highly sensitive and excellent for confirming the presence of the target molecule.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to determine the purity of the product by separating it from starting materials, reagents, and byproducts. When coupled with a UV detector, it allows for quantification.
-
Gas Chromatography (GC): Another separation technique, suitable for volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) for both separation and identification.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific properties of the Stille coupling product and the information required. The following tables provide a comparative overview of these techniques for the validation of a hypothetical Stille coupling product, 4-phenyltoluene, synthesized from 4-iodotoluene and phenyltributylstannane.
Table 1: Comparison of Performance Characteristics
| Parameter | NMR (¹H, ¹³C) | Mass Spectrometry (EI-MS) | HPLC-UV | GC-MS |
| Primary Use | Structural Elucidation, Purity | Molecular Weight Confirmation | Purity, Quantification | Separation, Identification |
| Sensitivity | Low to Moderate | High | Moderate to High | High |
| Limit of Detection (LOD) | ~1-5 µg | ~1-10 pg | ~1-10 ng | ~10-100 pg |
| Limit of Quantification (LOQ) | ~5-20 µg | ~5-50 pg | ~5-50 ng | ~50-500 pg |
| Resolution | High (for structural detail) | High (for m/z) | High (for separation) | Very High (for separation) |
| Quantitative Accuracy | High (with internal standard) | Moderate | High (with calibration) | High (with calibration) |
| Sample Throughput | Low | High | High | High |
Table 2: Suitability for Stille Coupling Product Validation
| Validation Aspect | NMR | MS | HPLC | GC |
| Identity Confirmation | Excellent | Good | Poor (by itself) | Good (with MS) |
| Purity Assessment | Good | Fair | Excellent | Excellent |
| Quantification of Product | Good (qNMR) | Poor | Excellent | Good |
| Identification of Impurities | Good | Good | Good | Excellent |
| Analysis of Volatile Compounds | Not ideal | Good | Not ideal | Excellent |
| Analysis of Non-volatile Compounds | Excellent | Good (with ESI/MALDI) | Excellent | Not suitable |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of a Stille coupling product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized 4-phenyltoluene.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified Stille coupling product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2]
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H and ¹³C).[2]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.[3]
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and signal multiplicities to elucidate the structure.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of 4-phenyltoluene.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[4]
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the expected product.
-
Analyze the fragmentation pattern to gain further structural information.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the 4-phenyltoluene product.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to the product based on its retention time (a standard of the pure product should be run for confirmation).
-
Calculate the purity of the product by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the Stille coupling product and any volatile impurities.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent like hexane or ethyl acetate.[4][5]
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detector: Scan range of m/z 40-400.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC.
-
The separated components will enter the MS for detection.
-
Identify the product peak in the total ion chromatogram (TIC).
-
Compare the mass spectrum of the product peak with a library spectrum or a standard to confirm its identity.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the Stille coupling reaction and the subsequent analytical validation process.
References
Comparative Reactivity of Tributylstannyl vs. Trimethylstannyl Thiazoles in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of organostannyl thiazoles in synthetic chemistry.
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. Its synthesis and functionalization are therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, are powerful methods for constructing complex molecules containing the thiazole ring. This guide provides an objective comparison of two common organotin reagents used in this context: tributylstannyl thiazoles and trimethylstannyl thiazoles. The focus is on their comparative reactivity, supported by available experimental data, alongside a discussion of practical considerations such as toxicity.
Executive Summary
The choice between tributylstannyl and trimethylstannyl thiazoles for Stille cross-coupling reactions involves a trade-off between reactivity and toxicity. While trimethylstannyl derivatives generally exhibit higher reactivity, leading to potentially faster reactions and higher yields, they are also significantly more toxic than their tributylstannyl counterparts. The selection of the appropriate reagent will therefore depend on the specific requirements of the synthetic route, including the desired reaction efficiency and the laboratory's safety protocols.
Reactivity Comparison
The difference in reactivity between trimethylstannyl and tributylstannyl compounds in Stille coupling is primarily attributed to the kinetics of the transmetalation step in the catalytic cycle.[1] The smaller methyl groups on the tin atom, compared to the bulkier butyl groups, are believed to facilitate a more rapid transfer of the thiazolyl group to the palladium center.
Table 1: General Comparison of Tributylstannyl vs. Trimethylstannyl Thiazoles
| Feature | Tributylstannyl Thiazoles | Trimethylstannyl Thiazoles |
| Reactivity | Generally lower | Generally higher[1][2] |
| Toxicity | Moderately toxic | Highly toxic[1] |
| Byproduct Removal | More challenging due to higher boiling point and lower polarity of tin byproducts | Potentially easier due to the higher volatility of trimethyltin byproducts |
| NMR Spectra | More complex ¹H-NMR spectra | Simpler ¹H-NMR spectra[1] |
Toxicity Profile
A critical consideration in the use of organotin compounds is their toxicity. Trimethyltin compounds are known to be significantly more toxic than tributyltin compounds.[1] Researchers must handle these reagents with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment. The less toxic nature of tributyltin compounds makes them a more common choice in many synthetic applications, despite their potentially lower reactivity.
Experimental Protocols
Synthesis of 2-(Tributylstannyl)thiazole
Two common methods for the synthesis of 2-(tributylstannyl)thiazole are the Grignard reagent method and the lithium-tin exchange method.[3]
1. Grignard Reagent Method [3]
-
Reaction: 2-Bromothiazole is reacted with n-butyllithium to form a Grignard-like intermediate, which is then quenched with tributyltin chloride.
-
Procedure:
-
Under an inert atmosphere (e.g., argon), add a hexane solution of n-butyllithium dropwise to a solution of 2-bromothiazole in anhydrous ether at 0°C.
-
Stir the mixture for 1 hour at 0°C.
-
Cool the reaction to -78°C and slowly add a solution of tributyltin chloride in anhydrous ether.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ether.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Yield: 92-97%[3]
2. Lithium-Tin Exchange Method [3]
-
Reaction: 2-Bromothiazole is lithiated with n-butyllithium and then reacted with tributyltin chloride.
-
Procedure:
-
Add n-butyllithium to a solution of 2-bromothiazole in anhydrous ether at -78°C.
-
Gradually introduce a solution of tributyltin chloride in diethyl ether.
-
Slowly warm the reaction to room temperature and stir until completion.
-
Quench with water, extract with an organic solvent, dry, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
-
Yield: Approximately 90%[3]
General Protocol for Stille Coupling of a Stannyl Thiazole with an Aryl Halide
The following is a general procedure for the Stille coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
-
Materials:
-
Stannyl thiazole (tributyl- or trimethyl-)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., AsPh₃)
-
Solvent (e.g., DMF, toluene)
-
Optional: Copper(I) salt (e.g., CuI) as a co-catalyst
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide, stannyl thiazole, and palladium catalyst in the chosen solvent.
-
If using a co-catalyst or additional ligand, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup typically involves dilution with an organic solvent, washing with an aqueous solution of potassium fluoride (to remove tin byproducts), and purification by column chromatography.
-
Visualizing the Stille Coupling Reaction
To aid in understanding the underlying process, the following diagrams illustrate the catalytic cycle of the Stille coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for a Stille coupling reaction.
Conclusion
The selection between tributylstannyl and trimethylstannyl thiazoles in Stille cross-coupling reactions is a nuanced decision that requires careful consideration of the desired reactivity and the associated toxicological risks. Trimethylstannyl thiazoles offer the advantage of higher reactivity, which can be crucial for difficult couplings or when mild reaction conditions are required. However, their high toxicity necessitates stringent safety measures. Conversely, tributylstannyl thiazoles, while generally less reactive, are a safer alternative and are often the reagents of choice for routine synthetic applications. Researchers should base their decision on a thorough evaluation of the specific synthetic challenge at hand, weighing the potential benefits of enhanced reactivity against the critical need for laboratory safety.
References
The Oxetane Advantage: A Strategic Replacement for the Gem-Dimethyl Group in Drug Candidates
For researchers, scientists, and drug development professionals, the optimization of lead compounds is a critical phase in the therapeutic pipeline. The strategic incorporation of specific chemical moieties can dramatically enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of the oxetane moiety and the gem-dimethyl group, two functionalities often considered for molecular optimization, with a focus on the distinct advantages offered by the oxetane ring.
The gem-dimethyl group has traditionally been employed to block metabolic oxidation of adjacent positions and to add steric bulk.[1][2][3] However, this modification often comes at the cost of increased lipophilicity, which can negatively impact solubility and other crucial drug-like properties.[2][3] The oxetane ring, a four-membered cyclic ether, has emerged as a superior bioisosteric replacement for the gem-dimethyl group in many applications.[2][4][5][6][7] This compact, polar, and three-dimensional motif can confer significant improvements in aqueous solubility, metabolic stability, and lipophilicity, ultimately leading to more promising drug candidates.[1][5][8][9]
Physicochemical Property Comparison: Oxetane vs. Gem-Dimethyl
The substitution of a gem-dimethyl group with an oxetane can lead to profound and beneficial changes in a molecule's physicochemical properties. These alterations are critical for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
One of the most significant advantages of the oxetane moiety is its ability to enhance aqueous solubility.[1][5] The introduction of the polar ether oxygen into a carbon-rich framework can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[1][8][10] This is a stark contrast to the gem-dimethyl group, which invariably increases lipophilicity.[1]
From a metabolic standpoint, the oxetane ring is generally more stable than a gem-dimethyl group.[1][9] While the gem-dimethyl group can sterically hinder metabolism at adjacent sites, the methyl groups themselves can be susceptible to oxidation. The oxetane ring is often more resistant to metabolic degradation, leading to reduced clearance rates.[1][11]
The electronegative oxygen atom in the oxetane ring also exerts a significant inductive electron-withdrawing effect.[6] This can be strategically utilized to modulate the pKa of nearby basic functional groups, such as amines.[4][6] By lowering the basicity, it is possible to reduce off-target effects, such as hERG inhibition, and improve the overall selectivity and safety profile of a drug candidate.[4]
The following table summarizes the key physicochemical property differences between the oxetane moiety and the gem-dimethyl group, with supporting data from various studies.
| Property | Oxetane Moiety | Gem-Dimethyl Group | Rationale for Advantage |
| Aqueous Solubility | Significantly increased (4 to >4000-fold)[1][8][10] | Decreased | The polar oxygen atom of the oxetane enhances interactions with water. |
| Lipophilicity (logP/logD) | Generally lower[1][7][9] | Increased[1][2] | The polar nature of the oxetane reduces overall lipophilicity. |
| Metabolic Stability | Generally increased; blocks metabolic weak spots without adding lipophilicity[1][2][8][9] | Can block metabolism at adjacent sites but can be a site of metabolism itself. | The oxetane ring is often less susceptible to enzymatic degradation.[11] |
| pKa of Adjacent Amines | Reduced (by up to 2.7 pKa units when α)[6] | Minimal effect | The inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of nearby amines.[6] |
| Molecular Shape | Introduces three-dimensionality[5][6] | Adds steric bulk | The defined, puckered conformation of the oxetane can improve binding to target proteins. |
Impact on Biological Activity and Pharmacokinetics
The substitution of a gem-dimethyl group with an oxetane can have a profound impact on a drug candidate's biological activity and pharmacokinetic profile. In numerous instances, this strategic replacement has led to compounds with enhanced potency, selectivity, and in vivo efficacy.
A notable example is in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Replacement of a gem-dimethyl group with an oxetane in a series of inhibitors resulted in a compound with significantly improved potency and a better metabolic profile.[4] Similarly, in the development of anti-RSV (Respiratory Syncytial Virus) agents, replacing a gem-dimethyl group with an oxetane led to a compound with remarkably improved antiviral effect and excellent in vivo oral activity.[4] This improvement was attributed to the decreased basicity of a terminal amine group, which in turn reduced the volume of distribution (Vss) and undesired tissue accumulation.[4]
The influence of the oxetane moiety extends to mitigating safety concerns. For instance, in a series of mTOR inhibitors, the introduction of an oxetane moiety lowered the pKa of the molecule, which in turn eliminated hERG inhibition, a significant cardiotoxicity liability.[4]
The following workflow illustrates the general process of comparing oxetane and gem-dimethyl analogs in a drug discovery program.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: The vial is sealed and shaken at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent (e.g., acetonitrile/water). The concentration of the dissolved compound is then determined by a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), against a standard curve of the compound.
Lipophilicity Determination (LogD Measurement)
-
Partitioning System: A biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is prepared. The two phases are pre-saturated with each other.
-
Compound Addition: The test compound is dissolved in the aqueous phase at a known concentration.
-
Equilibration: A known volume of the n-octanol is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability Assay (Liver Microsomal Stability)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), NADPH (as a cofactor for cytochrome P450 enzymes), and phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37 °C for a few minutes to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (typically at a low concentration, e.g., 1 µM) to the pre-warmed incubation mixture.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[11]
The following diagram illustrates a typical signaling pathway that can be modulated by drug candidates, highlighting where the improved properties of an oxetane-containing compound can be advantageous.
Conclusion
The strategic replacement of a gem-dimethyl group with an oxetane moiety represents a powerful and validated approach in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[2][5][6] The introduction of the oxetane ring consistently leads to improvements in aqueous solubility and metabolic stability while reducing lipophilicity.[1][8][9] Furthermore, the ability of the oxetane to modulate the basicity of adjacent functional groups provides a valuable tool for fine-tuning a candidate's selectivity and safety profile.[4][6] The compelling body of evidence, supported by numerous case studies, firmly establishes the oxetane moiety as a superior alternative to the gem-dimethyl group for addressing common challenges in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes - Enamine [enamine.net]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. benchchem.com [benchchem.com]
Green Chemistry in Cross-Coupling: A Comparative Guide to Organotin Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-Coupling Methodologies, Featuring Experimental Data and Protocols.
The landscape of carbon-carbon bond formation has been revolutionized by palladium-catalyzed cross-coupling reactions. For decades, the Stille coupling, which utilizes organotin reagents, has been a workhorse in this field due to its broad functional group tolerance and reliable performance. However, the inherent toxicity and environmental concerns associated with organotin compounds have driven the development of greener alternatives. This guide provides a comprehensive comparison of the Stille reaction with three prominent greener alternatives: the Suzuki, Hiyama, and Negishi couplings. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: A Qualitative Comparison of Cross-Coupling Reactions
| Feature | Stille Coupling | Suzuki Coupling | Hiyama Coupling | Negishi Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂, etc.) | Organosilane (R-SiR'₃) | Organozinc (R-ZnX) |
| Toxicity of Reagent | High | Low | Low | Moderate |
| Toxicity of Byproducts | High (Organotin halides) | Low (Boric acid derivatives) | Low (Siloxanes) | Moderate (Zinc salts) |
| Stability to Air/Moisture | Generally stable | Can be sensitive | Generally stable | Sensitive, often prepared in situ |
| Functional Group Tolerance | Excellent | Good to Excellent | Good to Excellent | Good to Excellent |
| Reaction Conditions | Often neutral | Requires a base | Requires an activator (base or fluoride) | Generally mild, neutral |
| Commercial Availability | Moderate | High | Moderate | Moderate (often prepared in situ) |
Performance Comparison: A Quantitative Look
The choice of a cross-coupling reaction is often a trade-off between reactivity, substrate scope, and green chemistry principles. Below are tables summarizing typical reaction conditions and yields for each of the four coupling methods. It is important to note that direct head-to-head comparisons for the exact same substrates under optimized conditions for all four methods are not always available in the literature. The data presented here is compiled from various sources to provide a representative comparison.
Table 1: Representative Data for Stille Coupling
| Electrophile | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Vinyltributyltin | Pd(PPh₃)₄ (1) | Toluene | 120 | 1 | 100 | [1] |
| 2-Bromothiophene | Aryl-tributylstannane | Pd(PPh₃)₄ (2-5) | Toluene | 80-110 | 12-24 | 70-95 | [2] |
| Diazocine-Br | Diazocine-SnBu₃ | Pd(OAc)₂/XPhos (varies) | Dioxane | 80 | varies | 71-94 | [3] |
Table 2: Representative Data for Suzuki Coupling
| Electrophile | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/XPhos (varies) | K₃PO₄ | Dioxane | 80 | varies | 95 | [3] |
| 2,5-dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ (2.5-4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 60-90 | [2] |
| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃/SPhos (1.5) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [4] |
Table 3: Representative Data for Hiyama Coupling
| Electrophile | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂/Ligand (0.1) | NaOH | H₂O | RT | 24 | 99 | [5] |
| Aryl Bromide | Phenyltrimethoxysilane | Pd(OAc)₂ (0.2)/Ligand | NaOH | H₂O | 120 | 0.5 | 97 | [6] |
| Aryl Chloride | Phenyltrimethoxysilane | NHC-Pd (0.5) | TBAF | Toluene | 120 | 5 | 92 | [5] |
Table 4: Representative Data for Negishi Coupling
| Electrophile | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂/CPhos (1) | THF | RT | 1 | 95 |[7] | | 4-Bromoacetophenone | PhZnCl | PdCl₂(dppf) (5) | THF | 60 | 2 | 96 |[8] | | Aryl Bromide | Secondary Alkylzinc Halide | Pd(OAc)₂/CPhos (1-2) | THF | RT | 1-6 | 85-98 |[8] |
Green Chemistry Metrics: A Comparative Analysis
Beyond yield, modern synthetic chemistry emphasizes sustainability. Green chemistry metrics such as Atom Economy and E-Factor provide a quantitative assessment of the environmental impact of a reaction.
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product.
| Coupling Reaction | Typical Atom Economy | Typical E-Factor | Key Waste Streams |
| Stille | Moderate to High | High | Organotin byproducts, solvent, catalyst |
| Suzuki | High | Low to Moderate | Boronic acid byproducts, base, solvent, catalyst |
| Hiyama | High | Low to Moderate | Siloxane byproducts, activator, solvent, catalyst |
| Negishi | High | Moderate | Zinc salt byproducts, solvent, catalyst |
The Suzuki and Hiyama couplings generally exhibit superior green chemistry metrics due to the low toxicity and easier disposal of their boron and silicon-based byproducts compared to the hazardous organotin waste from Stille reactions.[9]
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms and experimental setups is crucial for successful implementation.
Catalytic Cycles
The catalytic cycles for these cross-coupling reactions share a common framework of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
References
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Guide to Suzuki-Miyaura Coupling: From Reactants to Product
An objective comparison of the spectroscopic characteristics of starting materials and the resulting coupled product in a Suzuki-Miyaura reaction, supported by experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This guide provides a detailed spectroscopic comparison of the starting materials and the coupled product of a representative Suzuki-Miyaura reaction: the coupling of 4-bromotoluene and phenylboronic acid to form 4-methylbiphenyl. This analysis is crucial for researchers, scientists, and drug development professionals to monitor reaction progress, confirm product formation, and assess purity.
Reaction Overview
The palladium-catalyzed cross-coupling of an organohalide with an organoboron compound is a versatile and widely used method for synthesizing biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The specific reaction examined here is:

Figure 1. Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Spectroscopic Data Comparison
The transformation from starting materials to the coupled product is accompanied by distinct changes in their respective spectroscopic signatures. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 4-bromotoluene, phenylboronic acid, and 4-methylbiphenyl.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 4-Bromotoluene | 7.36 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 2.30 (s, 3H, -CH₃) |
| Phenylboronic Acid | 7.52-7.10 (m, 5H, Ar-H), 11.60 (s, 2H, -B(OH)₂) |
| 4-Methylbiphenyl | 7.42-7.19 (m, 9H, Ar-H), 2.41 (s, 3H, -CH₃)[3] |
Key Observations in ¹H NMR:
-
Disappearance of Boronic Acid Protons: The broad singlet corresponding to the acidic protons of the boronic acid group (-B(OH)₂) in phenylboronic acid is absent in the spectrum of the product, 4-methylbiphenyl.[4]
-
Changes in Aromatic Region: The distinct doublet patterns of the aromatic protons in 4-bromotoluene are replaced by a more complex multiplet in 4-methylbiphenyl, indicating the presence of two different phenyl rings.[3] The integration of the aromatic region in the product spectrum (9H) is consistent with the formation of the biphenyl structure.
-
Persistence of the Methyl Group: The singlet corresponding to the methyl protons (-CH₃) remains in the product spectrum, with a slight downfield shift.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Compound | Chemical Shift (δ) ppm, Assignment |
| 4-Bromotoluene | 137.9 (Ar-C), 131.5 (Ar-CH), 130.8 (Ar-CH), 120.1 (Ar-C-Br), 21.0 (-CH₃) |
| Phenylboronic Acid | 132.2 (Ar-CH), 127.3 (Ar-CH), ~130 (C-B, often not observed)[4] |
| 4-Methylbiphenyl | 140.9, 138.1, 136.7, 129.3, 128.5, 126.8 (Ar-C and Ar-CH), 20.9 (-CH₃)[3] |
Key Observations in ¹³C NMR:
-
Disappearance of Carbon-Boron and Carbon-Bromine Signals: The carbon atom attached to the bromine in 4-bromotoluene (around 120.1 ppm) and the carbon attached to the boron in phenylboronic acid are no longer present in the product spectrum.
-
Appearance of New Aromatic Signals: The spectrum of 4-methylbiphenyl displays a greater number of aromatic carbon signals compared to the starting materials, which is indicative of the more complex biphenyl structure.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
| Compound | Key Vibrational Frequencies (cm⁻¹) and Assignments |
| 4-Bromotoluene | 3020 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1488 (Ar C=C stretch), 1070 (C-Br stretch), 810 (p-disubstituted C-H bend)[5][6] |
| Phenylboronic Acid | 3300-3200 (broad, O-H stretch), 1350 (B-O stretch), 1090 (B-C stretch), 700 (monosubstituted C-H bend)[7][8] |
| 4-Methylbiphenyl | 3030 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1485 (Ar C=C stretch), 820 (p-disubstituted C-H bend), 760 (monosubstituted C-H bend)[9][10] |
Key Observations in IR Spectroscopy:
-
Disappearance of O-H and B-O Bands: The broad O-H stretching band and the B-O stretching band characteristic of phenylboronic acid are absent in the IR spectrum of 4-methylbiphenyl.[7]
-
Disappearance of C-Br Band: The C-Br stretching vibration of 4-bromotoluene is not observed in the product spectrum.[5]
-
Characteristic Aromatic Bending: The product spectrum exhibits out-of-plane C-H bending bands characteristic of both para-disubstituted (from the 4-methylphenyl moiety) and monosubstituted (from the phenyl moiety) aromatic rings.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable spectroscopic data.
General Protocol for Suzuki-Miyaura Coupling
The following is a representative experimental procedure for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.[2][11]
-
Reaction Setup: A reaction flask is charged with 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: A degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically 2-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-methylbiphenyl.
Protocol for NMR Sample Preparation
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample (starting material or product) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer to NMR Tube: The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.[12]
Protocol for IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.[7]
-
Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[7]
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Visualizing the Process
Graphical representations of workflows and reaction mechanisms can aid in understanding the experimental and chemical processes.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. raineslab.com [raineslab.com]
- 5. 4-Bromotoluene(106-38-7) IR Spectrum [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic acid(98-80-6) IR Spectrum [m.chemicalbook.com]
A Head-to-Head Comparison of Palladium Catalysts for Stille Coupling: A Guide for Researchers
The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable versatility and functional group tolerance. A critical factor dictating the success of this reaction is the choice of the palladium catalyst. This guide offers a head-to-head comparison of commonly employed palladium catalysts, from traditional workhorses to modern, highly active systems, providing researchers, scientists, and drug development professionals with data-driven insights for catalyst selection.
The Catalytic Heart of the Stille Reaction
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.
Performance Comparison of Palladium Catalysts
The efficiency of the Stille coupling is highly dependent on the palladium catalyst and its associated ligands. Below is a comparative overview of some of the most frequently used catalyst systems.
Traditional Palladium Catalysts
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are two of the most established and widely used palladium sources for the Stille reaction.[1]
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ (in situ) | PEG-400 | 100 | 1.5 | 95 | [2] |
| PdCl₂ | - | PEG-400 | 100 | 3 | 68 | [2] |
| Pd/C | - | PEG-400 | 100 | 3 | 72 | [2] |
| PdCl₂(PPh₃)₂ | PPh₃ (in situ) | PEG-400 | 100 | 2 | 85 | [2] |
Reaction conditions: 4-bromotoluene (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), NaOAc (3.0 mmol), catalyst (0.005 mmol Pd), PEG-400 (3 mL).
As the data suggests, Pd(PPh₃)₄ is a highly effective catalyst for this transformation under the specified conditions.[2]
Modern Catalyst Systems: The Advent of Buchwald Ligands and N-Heterocyclic Carbenes (NHCs)
For more challenging substrates, such as aryl chlorides, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often exhibit superior performance.[3]
| Catalyst Precursor | Ligand | Aryl Chloride | Organostannane | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | P(t-Bu)₃ | 4-Chlorotoluene | Tributyl(phenyl)stannane | Dioxane | 100 | 12 | 85 |
| Pd(OAc)₂ | XPhos | 4-Chloroanisole | Tributyl(2-furyl)stannane | Dioxane | 100 | 12 | 92 |
| [Pd(IPr)(cinnamyl)Cl] | IPr | 4-Chlorotoluene | Tributyl(vinyl)stannane | Toluene | 110 | 24 | 95 |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Direct head-to-head comparisons under identical conditions are limited in the literature.
The strong σ-donating ability of NHC ligands facilitates the oxidative addition of even less reactive aryl chlorides to the palladium center. Similarly, the steric bulk of Buchwald-type phosphine ligands can accelerate the reductive elimination step, leading to higher catalyst turnover.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful outcomes in synthetic chemistry. Below are representative procedures for Stille coupling reactions using different palladium catalyst systems.
Protocol 1: Stille Coupling of an Aryl Bromide using Pd(PPh₃)₄
This procedure is adapted from a study on the atom-efficient Stille coupling in polyethylene glycol (PEG).[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Tetraphenyltin (0.28 mmol)
-
Sodium acetate (NaOAc) (3.0 mmol)
-
Pd(PPh₃)₄ (0.005 mmol)
-
Polyethylene glycol 400 (PEG-400) (3 mL)
Procedure:
-
To a glass flask, add the aryl bromide, tetraphenyltin, sodium acetate, and Pd(PPh₃)₄.
-
Add PEG-400 to the flask.
-
Stir the mixture at 100 °C for the appropriate time (monitor by TLC or GC-MS).
-
After cooling to room temperature, extract the mixture with diethyl ether (5 x 10 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Stille Coupling using Pd₂(dba)₃ and a Phosphine Ligand
This is a general procedure for the Stille coupling of aryl halides with organostannanes.
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide and organostannane in the solvent.
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Add the Pd₂(dba)₃ and the phosphine ligand to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Conceptual Workflow for a Stille Coupling Experiment
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Stille coupling reaction.
Conclusion
The selection of a palladium catalyst for Stille coupling is a critical decision that significantly impacts reaction outcomes. While traditional catalysts like Pd(PPh₃)₄ remain effective for many applications, the development of specialized ligands, such as the Buchwald biarylphosphines and N-heterocyclic carbenes, has expanded the scope of the Stille reaction to include more challenging and sterically hindered substrates. For researchers in drug development and materials science, the ability to efficiently couple a wide range of building blocks is paramount, making the continued exploration and optimization of these advanced catalyst systems an area of significant interest. This guide provides a foundational understanding and practical protocols to aid in the rational selection of a palladium catalyst for your specific Stille coupling needs.
References
A Comparative Guide to the Efficacy of Workup Methods for Tin Byproduct Removal
The removal of organotin byproducts is a critical challenge in organic synthesis, particularly following widely-used reactions such as Stille cross-couplings. The toxicity of organotin compounds necessitates their reduction to trace levels (ppm) in final products, especially in the context of drug development and materials science. This guide provides a comparative overview of common workup methods for the removal of tin byproducts, supported by available quantitative data and detailed experimental protocols.
Comparison of Tin Removal Efficacy
The following table summarizes the reported effectiveness of various methods for removing organotin residues. It is important to note that the efficacy of each method can be substrate-dependent and may vary based on the specific organotin byproducts present.
| Workup Method | Reported Residual Tin Level | Removal Efficiency | Reference(s) |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | |
| Aqueous Potassium Fluoride (KF) Wash | Variable | Highly Effective | |
| DBU/Iodine Treatment followed by Silica Gel Chromatography | Not specified in ppm, but effective | Effective | |
| Solid-Supported Scavengers (e.g., Thiol-based) | Not specified in ppm, but effective | Effective |
Experimental Protocols
Aqueous Potassium Fluoride (KF) Wash
This is one of the most common methods for removing tributyltin byproducts. The principle lies in the reaction of organotin halides with potassium fluoride to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.
Protocol:
-
Upon completion of the reaction, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF). For each wash, shake the funnel vigorously for at least one minute.
-
A white precipitate of tributyltin fluoride may form at the interface of the organic and aqueous layers. If this occurs, filter the entire mixture through a pad of Celite®.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
Chromatography on Potassium Carbonate-Treated Silica Gel
This method is highly effective for removing a broad range of organotin impurities and is particularly useful when aqueous workups are to be avoided.
Protocol:
-
Preparation of the Stationary Phase: Prepare a slurry of 10% (w/w) anhydrous potassium carbonate in silica gel in a suitable non-polar eluent (e.g., hexanes or petroleum ether).
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica gel slurry.
-
Sample Loading: Concentrate the crude reaction mixture in vacuo and dissolve it in a minimal amount of the eluent. Load the sample onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the tin byproducts, which are retained on the stationary phase.
DBU/Iodine Treatment
This method is useful for removing unreacted tin hydrides and hexaalkylditins by converting them to the corresponding tin iodides, which are more readily removed by chromatography.
Protocol:
-
Concentrate the crude reaction mixture in vacuo.
-
Dissolve the residue in diethyl ether.
-
Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add a solution of iodine in diethyl ether dropwise until the iodine color persists.
-
Pass the resulting mixture through a plug of silica gel.
-
Further purify the product by standard flash column chromatography.
Solid-Supported Scavengers
Thiol-functionalized silica gels are effective for scavenging residual palladium catalysts and can also be used to remove organotin byproducts.
Protocol:
-
To the crude reaction mixture, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The amount of scavenger will depend on the amount of residual tin and should be optimized for the specific reaction.
-
Stir the suspension at room temperature or with gentle heating for a period of 1 to 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the scavenger with the bound tin byproducts.
-
Wash the scavenger with the reaction solvent.
-
The combined filtrate, containing the purified product, can then be concentrated under reduced pressure.
Visualizing the Workflow
The following diagram illustrates a general workflow for a chemical reaction, such as a Stille coupling, followed by the different workup methods for tin byproduct removal.
Caption: General workflow for tin byproduct removal.
Signaling Pathways and Logical Relationships
The choice of workup method often depends on the nature of the product and the specific tin byproducts present. The following diagram illustrates the logical relationship in selecting an appropriate method.
Caption: Decision tree for selecting a tin removal method.
The Strategic Advantage of Oxetan-3-ol in Bioisosteric Replacement: A Comparative Guide
In the landscape of modern medicinal chemistry, the quest for refining drug-like properties is a continuous endeavor. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, stands as a cornerstone strategy in lead optimization. This guide provides a comprehensive comparison of the bioisosteric replacement of common functional groups with oxetan-3-ol, a versatile and increasingly popular motif. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to leverage this innovative bioisostere.
The oxetane ring, a four-membered cyclic ether, offers a unique combination of properties. It is a compact, polar, and three-dimensional scaffold that can significantly modulate a molecule's physicochemical and pharmacokinetic profiles.[1][2] The incorporation of an oxetan-3-ol moiety, in particular, has emerged as a powerful tactic to replace carboxylic acids, amides, and other functional groups, often leading to marked improvements in aqueous solubility, metabolic stability, and membrane permeability.[1][3]
Physicochemical Properties: A Head-to-Head Comparison
The true measure of a successful bioisosteric replacement lies in the quantifiable improvement of a compound's properties. The following tables summarize key data from matched-pair analyses, directly comparing parent molecules with their oxetan-3-ol analogs. The data presented here focuses on the well-studied example of ibuprofen and its oxetan-3-ol bioisostere.
Table 1: Comparison of Physicochemical Properties
| Property | Ibuprofen (Carboxylic Acid) | Ibuprofen Oxetan-3-ol Analog | Reference |
| pKa | 4.42 | >12 | [4] |
| logD7.4 | -0.49 | 2.07 | [3] |
| logPapp (PAMPA) | -5.79 | -5.08 | [3] |
Table 2: Biological Activity
| Assay | Ibuprofen (Carboxylic Acid) | Ibuprofen Oxetan-3-ol Analog | Reference |
| Cyclooxygenase (COX) Inhibition | Active | Active | [3] |
The data clearly demonstrates the transformative effect of replacing a carboxylic acid with oxetan-3-ol. The most striking difference is the dramatic increase in pKa, indicating a significant reduction in acidity.[4] This is a critical advantage in drug design, as the strongly acidic nature of carboxylic acids can lead to issues with ionization, membrane permeability, and potential off-target effects. The substantial positive shift in logD7.4 for the oxetan-3-ol analog signifies a notable increase in lipophilicity at physiological pH, which, coupled with the improved apparent permeability (logPapp), suggests enhanced potential for crossing biological membranes.[3] Importantly, this significant alteration in physicochemical properties is achieved while retaining the desired biological activity, as both ibuprofen and its analog demonstrate inhibitory effects on the cyclooxygenase (COX) pathway.[3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of pKa by Capillary Electrophoresis
This method determines the acid dissociation constant (pKa) of a compound by measuring its effective electrophoretic mobility over a range of pH values.
Materials:
-
Capillary Electrophoresis (CE) system with a diode array detector
-
Fused-silica capillary (e.g., 50 µm i.d., 35.2 cm total length)
-
Buffer solutions of varying pH (e.g., 24-point buffer system from pH 1.8 to 11.2)
-
Neutral marker (e.g., Dimethyl sulfoxide, DMSO)
-
Test compound and internal standard
-
Methanol or other suitable co-solvent for insoluble compounds
Procedure:
-
Sample Preparation: Dissolve the test compound and a suitable internal standard in the buffer or a co-solvent mixture.
-
Capillary Conditioning: Condition the capillary with the running buffer.
-
Injection: Inject the sample and the neutral marker into the capillary.
-
Electrophoresis: Apply a voltage (e.g., 20 kV) to initiate the separation.
-
Detection: Monitor the migration of the compounds using the diode array detector.
-
Data Analysis:
Protocol 2: Determination of logD7.4 by LC-MS/MS
This protocol measures the distribution coefficient of a compound between n-octanol and an aqueous buffer at pH 7.4, providing an indication of its lipophilicity at physiological pH.
Materials:
-
LC-MS/MS system
-
96-well plates
-
n-octanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Phases: Add n-octanol and PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add the test compound solution to each well.
-
Equilibration: Seal the plate and shake vigorously for a set period (e.g., 3 hours) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the plate to ensure complete separation of the octanol and aqueous layers.
-
Sampling: Carefully collect aliquots from both the n-octanol and the aqueous phases.
-
Analysis: Quantify the concentration of the compound in each phase using LC-MS/MS.
-
Calculation: Calculate the logD7.4 using the following equation: logD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )[8][9]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput method to predict in vivo absorption.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 4% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Plate reader for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Add the test compound solution to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = ( -VD * VA / ( (VD + VA) * A * t ) ) * ln( 1 - [C]A / [C]equilibrium ) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]equilibrium is the equilibrium concentration.[1][10][11]
Protocol 4: Inhibition of Eicosanoid Biosynthesis Assay
This cell-based assay evaluates the ability of a compound to inhibit the production of eicosanoids, such as prostaglandins, which are key mediators of inflammation.
Materials:
-
Cell line capable of producing eicosanoids (e.g., macrophages)
-
Cell culture medium and reagents
-
Stimulant to induce eicosanoid production (e.g., lipopolysaccharide, LPS)
-
Test compounds
-
ELISA kits or LC-MS/MS for eicosanoid quantification
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in multi-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified pre-incubation period.
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce eicosanoid biosynthesis and incubate for a further period.
-
Sample Collection: Collect the cell culture supernatant.
-
Eicosanoid Quantification: Measure the concentration of the target eicosanoid (e.g., Prostaglandin E2) in the supernatant using a specific ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage inhibition of eicosanoid production for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.[12][13][14]
Visualizing the Rationale and Workflow
To further clarify the context and process of utilizing oxetan-3-ol as a bioisostere, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and a general experimental workflow.
The diagram above illustrates the cyclooxygenase (COX) pathway, a key target for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Arachidonic acid is converted by COX enzymes into various prostanoids, which mediate processes such as inflammation and platelet aggregation.[15][16] Both ibuprofen and its oxetan-3-ol analog exert their therapeutic effect by inhibiting the activity of COX-1 and COX-2.
This workflow outlines a systematic approach for the evaluation of a bioisosteric replacement.[17][18] It begins with the identification of a parent molecule and the synthesis of its oxetan-3-ol analog. Both compounds are then subjected to a battery of physicochemical and biological tests. The resulting data is then compared to assess the impact of the bioisosteric replacement, leading to a decision on whether to advance the new compound in the drug discovery pipeline.
Conclusion
The bioisosteric replacement of functional groups with oxetan-3-ol represents a powerful and validated strategy in modern drug discovery. As demonstrated by the comparative data for ibuprofen and its analog, this approach can lead to significant improvements in key drug-like properties, including a reduction in acidity and an enhancement of lipophilicity and membrane permeability, all while maintaining the desired biological activity. The detailed experimental protocols and visual workflows provided in this guide offer a practical framework for researchers to design, synthesize, and evaluate their own oxetan-3-ol-containing compounds. By embracing such innovative bioisosteric replacements, the scientific community can continue to push the boundaries of molecular design and develop safer and more effective therapeutics.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analiza.com [analiza.com]
- 6. DSpace [diposit.ub.edu]
- 7. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis - Aragen Life Sciences [aragen.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Inhibition of eicosanoid biosynthesis by glucocorticoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brainkart.com [brainkart.com]
- 14. researchgate.net [researchgate.net]
- 15. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Department of Chemistry [chem.ox.ac.uk]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
The proper management and disposal of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol, a complex organotin compound, is critical to ensuring laboratory safety and environmental protection. Due to its hazardous properties, including high toxicity and environmental persistence, strict adherence to established protocols is mandatory. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Hazard Summary
This compound is a hazardous chemical with multiple risk factors. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Reproductive Toxicity | H360FD | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life[1]. |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Immediate actions upon exposure include flushing the affected area with copious amounts of water for at least 15 minutes and seeking immediate medical attention.[2] Contaminated clothing must be removed immediately.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[4][5] If exposure limits are exceeded, a full-face respirator may be required.[3]
Step-by-Step Disposal Protocol
Disposal of organotin compounds is regulated and must be handled by a licensed hazardous waste disposal service. The following steps outline the process for preparing this chemical for disposal.
1. Waste Segregation and Collection:
- Dedicate a specific, clearly labeled, and sealed container for waste containing this compound.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.
2. Container Labeling:
- All waste containers must be clearly labeled with the words "Organotin Wastes" in large letters.[6]
- The label must also include the full chemical name: "this compound" and the appropriate hazard symbols (e.g., toxic, environmental hazard).
3. Storage of Waste:
- Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
- The storage area should be secure and accessible only to authorized personnel.[3][7]
- Ensure containers are tightly closed to prevent any atmospheric emissions or leaks.[6][7]
4. Arranging for Disposal:
- Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and disposal.
- Provide them with the Safety Data Sheet (SDS) and an accurate inventory of the waste.
- Disposal of organotin waste materials should be in a controlled landfill in sealed containers.[6]
Spill Management
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[7]
-
Collection: Carefully collect the absorbed material and any contaminated solids into a designated, sealable container for hazardous waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, DCM) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS office immediately.
Decontamination of Laboratory Equipment
Glassware and other equipment that have come into contact with this compound require thorough decontamination.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.
-
Oxidative Treatment: Soak the glassware in a 10% bleach solution or a 20% nitric acid bath overnight. This process helps to oxidize the organotin compounds to less toxic tin oxides.[8]
-
Secondary Rinse: After soaking, rinse the glassware thoroughly with deionized water.
-
Final Cleaning: Proceed with standard laboratory washing procedures.
-
Waste Management: The bleach or acid solution used for decontamination should be collected and disposed of as hazardous waste according to your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. global-uploads.webflow.com [global-uploads.webflow.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. epa.nsw.gov.au [epa.nsw.gov.au]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. reddit.com [reddit.com]
Essential Safety and Logistical Information for Handling 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational guidelines, and disposal procedures for the handling of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol (CAS Number: 1245816-13-0). Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is an organotin reagent and should be handled with extreme caution due to its significant health and environmental hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Reproductive Toxicity (Category 1B) | H360FD: May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from Sigma-Aldrich Safety Information.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.[2]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield (minimum 8-inch) must be worn. |
| Skin Protection | A flame-retardant laboratory coat or a chemically resistant apron and suit. |
| Hand Protection | Chemically resistant gloves (double-gloving is recommended). |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[3] If there is a risk of airborne exposure, a NIOSH-approved respirator should be used. |
| Footwear | Closed-toe shoes, with the addition of chemically resistant boots if there is a risk of spills. |
Operational and Disposal Plans
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for Handling Organotin Compounds.
Detailed Methodologies
1. Engineering Controls:
-
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
The fume hood sash should be kept as low as possible.[3]
-
Ensure a safety shower and eyewash station are readily accessible.
2. Handling Procedures:
-
Before use, clear the work area of all unnecessary items.[3]
-
Do not work alone when handling this compound.[3]
-
Transfer the solid compound using appropriate tools (e.g., spatula, weighing paper) within the fume hood to avoid generating dust.
-
For solutions, use a syringe and needle for transfers.[3]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[2][3]
-
Remove and properly handle any contaminated clothing immediately.[2][3]
3. Decontamination of Glassware and Work Surfaces:
-
All glassware and equipment that have come into contact with the organotin compound should be decontaminated.
-
A common method is to rinse the glassware with a suitable organic solvent (e.g., hexanes or toluene) into a designated organotin waste container.[3]
-
Alternatively, soaking glassware in a 10% bleach solution or 20% nitric acid overnight can oxidize the organotin residues, rendering them less toxic. The bleach or acid solution should then be disposed of as hazardous waste.
4. Waste Disposal Plan:
-
All waste materials contaminated with this compound, including contaminated solvents, filter paper, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][4]
-
The container should be marked with the words "Organotin Wastes".[4]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal must be carried out through a licensed hazardous waste disposal service, in accordance with all applicable local, state, and federal regulations.[2][4] Do not dispose of organotin waste down the drain or in regular trash.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
